Lanraplenib Succinate
Description
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Properties
IUPAC Name |
6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine;butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H25N9O.3C4H6O4/c2*24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18;3*5-3(6)1-2-4(7)8/h2*1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29);3*1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXNLHAGYIRFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N.C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H68N18O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1241.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800047-00-0 | |
| Record name | Lanraplenib succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800047000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, compd. with 6-(6-amino-2-pyrazinyl)-N-(4-(4-(3-oxetanyl)-1-piperazinyl)phenyl)imidazo(1,2-a)pyrazin-8-amine (3:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANRAPLENIB SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ2PS903VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lanraplenib Succinate: A Deep Dive into its Mechanism of Action in B-Cells
For Researchers, Scientists, and Drug Development Professionals
Lanraplenib succinate, a highly selective and orally active inhibitor of Spleen Tyrosine Kinase (SYK), is under investigation for the treatment of various autoimmune diseases.[1][2] Its mechanism of action centers on the critical role of SYK in B-cell receptor (BCR) signaling, a pathway fundamental to B-cell activation, proliferation, and differentiation. This technical guide elucidates the core mechanism of Lanraplenib in B-cells, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Core Mechanism: Inhibition of SYK in B-Cell Receptor Signaling
Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a pivotal role in mediating signaling from immunoreceptors, including the B-cell receptor.[3][4] Upon antigen binding to the BCR, SYK is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor complex, where it becomes activated through phosphorylation. Activated SYK then initiates a downstream signaling cascade that is crucial for B-cell function.
Lanraplenib exerts its therapeutic effect by potently and selectively inhibiting the kinase activity of SYK.[5] This inhibition prevents the phosphorylation and activation of downstream signaling molecules, thereby disrupting the entire BCR signaling pathway. The consequences of this disruption include the inhibition of B-cell activation, proliferation, maturation, and antibody production.[3][4]
Quantitative Analysis of Lanraplenib's Potency and Cellular Effects
The inhibitory activity of Lanraplenib has been quantified through various biochemical and cell-based assays. The following tables summarize the key data on its potency and its effects on B-cell functions.
| Biochemical Assay | Parameter | Value | Reference |
| SYK Kinase Inhibition | IC50 | 9.5 nM | [1][2][5] |
| JAK2 Kinase Inhibition | IC50 | 120 nM | [6][7] |
| B-Cell Functional Assays | Parameter | Value (EC50) | Reference |
| Inhibition of anti-IgM stimulated phosphorylation of AKT, BLNK, BTK, ERK, MEK, and PKCδ in human B cells | EC50 | 24-51 nM | [1][2][5] |
| Inhibition of anti-IgM mediated CD69 expression on B-cells | EC50 | 112 ± 10 nM | [1][2][5] |
| Inhibition of anti-IgM mediated CD86 expression on B-cells | EC50 | 164 ± 15 nM | [1][2][5] |
| Inhibition of anti-IgM /anti-CD40 co-stimulated B cell proliferation | EC50 | 108 ± 55 nM | [1][2][5] |
| Reduction of BAFF-mediated B-cell survival | EC50 | 130 nM | [3] |
Experimental Protocols
SYK Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Lanraplenib against purified SYK enzyme.
Methodology:
-
Recombinant human SYK enzyme is incubated with a specific substrate (e.g., a synthetic peptide containing a tyrosine residue) and ATP in a suitable buffer system.
-
This compound is added to the reaction mixture at a range of concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or antibody-based detection of the phosphopeptide (e.g., ELISA).
-
The percentage of inhibition at each Lanraplenib concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
B-Cell Proliferation Assay
Objective: To assess the effect of Lanraplenib on B-cell proliferation following stimulation.
Methodology:
-
Primary human B-cells are isolated from peripheral blood mononuclear cells (PBMCs) using negative selection techniques.
-
B-cells are cultured in appropriate media and pre-incubated with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
B-cell proliferation is stimulated by adding anti-IgM and anti-CD40 antibodies to the culture.
-
The cells are incubated for a period that allows for proliferation (e.g., 72 hours).
-
Proliferation is measured using standard techniques such as:
-
[3H]-thymidine incorporation: Radiolabeled thymidine is added to the culture for the final 18-24 hours of incubation. The amount of incorporated radioactivity, which is proportional to DNA synthesis, is measured using a scintillation counter.
-
CFSE dilution: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. As cells divide, the dye is distributed equally between daughter cells, leading to a measurable decrease in fluorescence intensity by flow cytometry.
-
-
The EC50 value for inhibition of proliferation is calculated from the dose-response curve.
Visualizing the Mechanism of Action
B-Cell Receptor Signaling Pathway and Lanraplenib Inhibition
Caption: Lanraplenib inhibits SYK, blocking B-cell receptor signaling.
Experimental Workflow for a Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of a kinase inhibitor.
Logical Relationship of SYK Inhibition to Downstream Effects
Caption: Causal chain from Lanraplenib administration to therapeutic effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Lanraplenib Succinate: A Deep Dive into Downstream Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanraplenib (formerly GS-9876), as its succinate salt, is a potent and highly selective, orally active inhibitor of the Spleen Tyrosine Kinase (SYK).[1][2] SYK, a non-receptor cytoplasmic tyrosine kinase, is a critical mediator of immunoreceptor signaling in a multitude of cell types integral to inflammatory and autoimmune disease pathogenesis.[3] This technical guide elucidates the downstream signaling cascades affected by Lanraplenib, presenting quantitative data on its inhibitory effects and detailing the experimental methodologies used to characterize its mechanism of action.
Lanraplenib's therapeutic potential stems from its ability to interfere with signaling pathways that drive the activation, survival, and migration of B-cells, as well as Fc receptor-mediated activation of myeloid cells such as monocytes, macrophages, and neutrophils.[3][4] This targeted inhibition makes Lanraplenib a subject of significant interest in the development of treatments for autoimmune diseases like Systemic Lupus Erythematosus (SLE), Lupus Nephritis (LN), and other inflammatory conditions.[3][5][6][7]
Core Mechanism of Action: SYK Inhibition
At the heart of Lanraplenib's activity is its ATP-competitive inhibition of SYK.[4] Upon immunoreceptor ligation, SRC family kinases phosphorylate Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domains of these receptors. This phosphorylation event recruits SYK via its tandem SH2 domains, leading to its activation and subsequent autophosphorylation. Activated SYK then phosphorylates a range of downstream target proteins, initiating multiple signaling cascades.[3] Lanraplenib directly binds to the ATP-binding pocket of SYK, preventing its kinase activity and thereby blocking these downstream signaling events.[3]
Downstream Signaling Pathways Modulated by Lanraplenib
Lanraplenib's inhibition of SYK has profound effects on several key signaling pathways, primarily in immune cells.
B-Cell Receptor (BCR) Signaling
SYK is indispensable for coupling the B-cell receptor (BCR) to downstream signaling pathways that govern B-cell survival, migration, and activation.[3] Lanraplenib effectively abrogates these signals.
Upon anti-IgM stimulation, a common in vitro method to mimic BCR activation, Lanraplenib inhibits the phosphorylation of several critical downstream molecules, including:
-
AKT [1]
-
ERK (Extracellular signal-regulated kinase) [1]
-
MEK (Mitogen-activated protein kinase kinase) [1]
-
PKCδ (Protein Kinase C delta) [1]
This blockade of signaling culminates in the functional inhibition of B-cell activation, as evidenced by the reduced expression of cell surface activation markers CD69 and CD86, and the inhibition of B-cell proliferation.[1][2][3] Furthermore, Lanraplenib has been shown to inhibit B-cell activating factor (BAFF)-mediated B-cell survival and immunoglobulin M (IgM) production.[5][6][7][8]
Caption: Lanraplenib inhibits SYK downstream of the B-Cell Receptor.
Fc Receptor (FcR) Signaling
SYK is also crucial for signaling downstream of Fc-epsilon receptors (FcεR) on mast cells and basophils, and Fc-gamma receptors (FcγR) on monocytes, macrophages, and neutrophils.[3] This pathway is central to inflammatory responses mediated by immune complexes. Lanraplenib has been shown to inhibit immune complex (IC)-stimulated release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1 beta (IL-1β) from human macrophages.[1][2]
Caption: Lanraplenib blocks Fc Receptor-mediated inflammatory signaling.
Platelet Glycoprotein VI (GPVI) Signaling
In platelets, SYK is activated downstream of the glycoprotein VI (GPVI) receptor, which is a receptor for collagen.[1] This signaling pathway is important for platelet activation and aggregation. Lanraplenib inhibits GPVI-induced phosphorylation of downstream targets, including the linker for activation of T cells (LAT) and PLCγ2, thereby blocking platelet activation and aggregation in human whole blood.[1][2]
FLT3-ITD Signaling in Acute Myeloid Leukemia (AML)
In the context of FLT3-internal tandem duplication (ITD) mutated Acute Myeloid Leukemia (AML), SYK is highly activated and directly phosphorylates FLT3-ITD, contributing to aberrant oncogenic signaling.[9] Lanraplenib has been shown to abrogate multiple downstream leukemogenic signaling pathways in this context, including JAK/STAT3/5, MAPK, mTOR, and OXPHOS.[9] This suggests a role for Lanraplenib in overcoming resistance to FLT3 inhibitors.[9]
Quantitative Analysis of Lanraplenib's Inhibitory Activity
The potency of Lanraplenib has been quantified across various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC50).
| Target/Process | Cell Type/System | IC50 / EC50 (nM) | Reference |
| SYK Kinase Activity | Biochemical Assay | IC50: 9.5 | [1][2] |
| Phosphorylation of AKT, BLNK, BTK, ERK, MEK, PKCδ | Anti-IgM Stimulated Human B-cells | EC50: 24–51 | [1][2] |
| CD69 Expression | Anti-IgM Stimulated Human B-cells | EC50: 112 ± 10 | [1][2] |
| CD86 Expression | Anti-IgM Stimulated Human B-cells | EC50: 164 ± 15 | [1][3] |
| B-cell Proliferation | Anti-IgM/anti-CD40 Co-stimulated B-cells | EC50: 108 ± 55 | [1][2] |
| BAFF-mediated B-cell Survival | Human B-cells | EC50: 130 | [10] |
| TNFα Release | IC-stimulated Human Macrophages | EC50: 121 ± 77 | [1][2] |
| IL-1β Release | IC-stimulated Human Macrophages | EC50: 9 ± 17 | [1][2] |
| T-cell Proliferation | Anti-CD3/anti-CD28 Stimulated T-cells | EC50: 1291 ± 398 | [1] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Detailed Experimental Protocols
The characterization of Lanraplenib's effects on downstream signaling pathways involves a variety of cellular and biochemical assays. Below are detailed methodologies for key experiments.
Inhibition of B-cell Activation (CD69/CD86 Expression)
-
Cell Isolation: Primary human B-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection magnetic beads.
-
Cell Culture and Treatment: B-cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS, penicillin, and streptomycin). Cells are pre-incubated with varying concentrations of Lanraplenib succinate or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Stimulation: B-cells are stimulated with F(ab')2 anti-IgM antibody (e.g., 20 µg/mL) to cross-link the B-cell receptor.
-
Incubation: Cells are incubated for a period sufficient to induce activation marker expression (e.g., 16-24 hours) at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Staining: Cells are harvested, washed, and stained with fluorescently-conjugated antibodies specific for B-cell markers (e.g., CD19 or CD20) and activation markers (CD69 and CD86). A viability dye (e.g., propidium iodide or a fixable viability stain) is included to exclude dead cells from the analysis.
-
Data Acquisition and Analysis: Samples are analyzed on a flow cytometer. The percentage of CD69+ and CD86+ cells within the live B-cell gate is quantified. EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for assessing B-cell activation inhibition.
Inhibition of Cytokine Release from Macrophages
-
Cell Differentiation: Human monocytes are isolated from PBMCs and differentiated into macrophages by culturing with M-CSF (Macrophage Colony-Stimulating Factor) for 5-7 days.
-
Cell Plating and Treatment: Differentiated macrophages are plated in multi-well plates and pre-treated with a dose range of Lanraplenib or vehicle control for 1 hour.
-
Stimulation: The cells are then stimulated with immune complexes (ICs), typically prepared by incubating IgG with its corresponding antigen.
-
Incubation: The plates are incubated for 18-24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: The cell culture supernatant is carefully collected.
-
Cytokine Quantification: The concentrations of TNFα and IL-1β in the supernatant are measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis: The cytokine concentrations are plotted against the Lanraplenib concentration, and EC50 values are determined using non-linear regression analysis.
Conclusion
This compound is a highly selective SYK inhibitor that profoundly impacts downstream signaling pathways crucial for the function of multiple immune cell types. Its primary mechanism involves the disruption of BCR and FcR signaling, leading to the inhibition of B-cell activation, proliferation, and survival, as well as the suppression of pro-inflammatory cytokine release from myeloid cells. The quantitative data underscores its potency and selectivity. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of SYK inhibitors in the context of autoimmune and inflammatory diseases. This in-depth understanding of Lanraplenib's effects on downstream signaling is vital for its ongoing clinical development and for identifying patient populations most likely to benefit from this targeted therapeutic approach.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
Lanraplenib Succinate: A Technical Guide to its Inhibition of Immunoreceptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lanraplenib Succinate (formerly GS-9876), a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical mediator of signal transduction downstream of various immunoreceptors, making it a key therapeutic target for a range of autoimmune and inflammatory diseases.[1][2][3] This document details the mechanism of action of this compound, presents its inhibitory activity through structured quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.
Core Mechanism of Action: SYK Inhibition
This compound is a second-generation SYK inhibitor designed for once-daily administration.[2][4] It functions by binding to the ATP-binding pocket of the SYK kinase domain, preventing the phosphorylation and activation of SYK.[2] This inhibition is highly selective, which is crucial for minimizing off-target effects.[2] The primary biochemical potency of this compound is demonstrated by its low nanomolar IC50 value against SYK.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| Spleen Tyrosine Kinase (SYK) | 9.5 |
| Data sourced from MedchemExpress and Selleck Chemicals.[5][6][7] |
The inhibition of SYK by this compound effectively uncouples immunoreceptor activation from downstream signaling cascades in various immune cells, including B-cells, mast cells, basophils, monocytes, and macrophages.[2]
Impact on Downstream Immunoreceptor Signaling
SYK plays a pivotal role in signaling pathways initiated by the B-cell receptor (BCR), Fc receptors (FcR), and glycoprotein VI (GPVI) in platelets.[2][5][6] Upon ligand binding to these receptors, SRC family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor's cytoplasmic domains. This phosphorylation creates docking sites for the tandem SH2 domains of SYK, leading to its recruitment and subsequent activation.[2] Activated SYK then phosphorylates a host of downstream targets, propagating the signal.
This compound, by inhibiting SYK, blocks these downstream events. In human B-cells stimulated with anti-IgM, this compound has been shown to inhibit the phosphorylation of several key signaling proteins.
Caption: SYK signaling pathway and Lanraplenib's point of inhibition.
Table 2: In Vitro Inhibitory Activity of this compound in Human Immune Cells
| Cell Type | Stimulus | Downstream Effect Measured | EC50 (nM) |
| Human B-cells | anti-IgM | Phosphorylation of AKT, BLNK, BTK, ERK, MEK, PKCδ | 24-51 |
| Human B-cells | anti-IgM | CD69 Expression | 112 ± 10 |
| Human B-cells | anti-IgM | CD86 Expression | 164 ± 15 |
| Human B-cells | anti-IgM / anti-CD40 | Proliferation | 108 ± 55 |
| Human Macrophages | Immune Complex (IC) | TNFα Release | 121 ± 77 |
| Human Macrophages | Immune Complex (IC) | IL-1β Release | 9 ± 17 |
| Data compiled from MedchemExpress.[5][7] |
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the inhibitory effects of this compound.
B-Cell Activation and Proliferation Assays
Objective: To determine the effect of this compound on B-cell activation and proliferation following BCR stimulation.
Methodology:
-
Cell Culture: Human B-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Compound Incubation: B-cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: B-cells are stimulated with anti-IgM to cross-link the BCR. For proliferation assays, co-stimulation with anti-CD40 is also included.
-
Analysis of Activation Markers: For activation assays, cells are stained with fluorescently labeled antibodies against CD69 and CD86 and analyzed by flow cytometry. The percentage of positive cells is quantified.
-
Analysis of Proliferation: For proliferation assays, cells are cultured for a defined period, and proliferation is measured using standard techniques such as tritiated thymidine incorporation or a cell proliferation dye (e.g., CFSE).
-
Data Analysis: EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Macrophage Cytokine Release Assay
Objective: To assess the impact of this compound on the release of pro-inflammatory cytokines from macrophages stimulated by immune complexes.
Methodology:
-
Cell Culture: Human macrophages are differentiated from monocytes isolated from PBMCs.
-
Compound Incubation: Macrophages are pre-treated with a dose range of this compound.
-
Stimulation: The cells are stimulated with immune complexes to engage Fcγ receptors.
-
Cytokine Measurement: After an appropriate incubation period, the cell culture supernatant is collected. The concentrations of TNFα and IL-1β are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.
-
Data Analysis: The EC50 values for the inhibition of cytokine release are determined from the dose-response curves.
Caption: Generalized workflow for in vitro SYK inhibition assays.
In Vivo Efficacy
In addition to in vitro studies, Lanraplenib has demonstrated efficacy in animal models of autoimmune diseases, such as collagen-induced arthritis (CIA) in rats and lupus nephritis in NZB/W F1 mice.[1][6] In these models, Lanraplenib treatment led to improvements in clinical scores, reduced histopathological damage, and decreased levels of pro-inflammatory cytokines.[1][6] Notably, in monkeys and humans, Lanraplenib inhibits SYK activity in platelets via the GPVI receptor without prolonging bleeding time, suggesting a favorable safety profile.[5][6][7]
Logical Relationship of SYK Inhibition to Cellular Response
The therapeutic rationale for using this compound in autoimmune diseases is based on the direct and logical link between SYK inhibition and the modulation of pathological immune responses.
Caption: Logical flow from SYK inhibition to therapeutic effect.
Conclusion
This compound is a highly selective and potent SYK inhibitor that effectively blocks immunoreceptor signaling in a variety of immune cells. Its ability to inhibit downstream signaling pathways translates into reduced cellular activation, proliferation, and inflammatory cytokine production. These mechanisms of action, demonstrated through robust in vitro and in vivo data, provide a strong rationale for its ongoing clinical development in the treatment of autoimmune and inflammatory diseases.
References
- 1. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Preclinical Profile of Lanraplenib Succinate in Autoimmune Diseases: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanraplenib (formerly GS-9876) is a potent and selective, second-generation spleen tyrosine kinase (SYK) inhibitor under investigation for the treatment of various autoimmune and inflammatory diseases.[1][2] SYK is a critical cytoplasmic, non-receptor tyrosine kinase that plays a central role in the signaling pathways of multiple immune cells, including B-cells, macrophages, monocytes, mast cells, and neutrophils.[1][2] By inhibiting SYK, lanraplenib aims to modulate the pathological immune responses that drive autoimmune conditions such as systemic lupus erythematosus (SLE) and lupus nephritis (LN).[1][3][4] This technical guide provides a comprehensive summary of the preclinical data for lanraplenib succinate, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to generate these findings.
Mechanism of Action: SYK Inhibition
SYK is a key mediator of immunoreceptor signaling.[1] Upon ligation of immunoreceptors such as the B-cell receptor (BCR) or Fc receptors (FcR), SRC family kinases phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs).[1] This recruits SYK, leading to its activation and the subsequent phosphorylation of downstream targets like B-cell linker (BLNK) protein and phospholipase-C gamma 2 (PLCγ2).[1] This initiates a signaling cascade involving pathways such as phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK), ultimately leading to immune cell activation, proliferation, and survival.[1][5] Lanraplenib, as a selective SYK inhibitor, blocks these downstream signaling events.[1]
Quantitative In Vitro Data
The preclinical activity of lanraplenib has been characterized in a variety of in vitro assays using primary human immune cells. The following tables summarize the key quantitative data.
Table 1: Inhibition of B-Cell Receptor Signaling and Function
| Cell Type | Assay | Stimulant | Readout | EC50 (nM) | Reference |
| B-cells | Signaling | αIgM | pBLNK-Y96 | 24 | [1] |
| p-Btk-Y223 | 26 | [1] | |||
| p-Akt-S473 | 34 | [1] | |||
| pERK-T202/Y204 | 37 | [1] | |||
| pMEK-s217/s221 | 51 | [1] | |||
| Activation | αIgM | CD69 | 112 ± 10 | [1] | |
| CD86 | 164 ± 16 | [1] | |||
| Proliferation | αIgM/αCD40 | EdU incorporation | 108 ± 55 | [1] | |
| Survival | BAFF | RealTime Glo | 130 | [3] |
Table 2: Inhibition of Other Immune Cell Functions
| Cell Type | Assay | Stimulant | Readout | EC50 (nM) | Reference |
| Macrophages | Cytokine Release | Immune Complex | TNFα | 180 | [1] |
| IL-1β | 90 | [1] | |||
| IL-6 | 700 | [1] | |||
| Basophils | Activation | αIgE | CD63 | 73 ± 20 | [1] |
| T-cells | Proliferation | αCD3/αCD28 | EdU incorporation | 1305 ± 425 | [1] |
In Vivo Efficacy in a Murine Model of Lupus
Lanraplenib has demonstrated significant efficacy in the NZB/W F1 murine model, a spontaneous model of systemic lupus erythematosus that develops hallmark features of the human disease, including proteinuria and glomerulonephritis.[1][3]
Table 3: In Vivo Efficacy of Lanraplenib in the NZB/W F1 Murine Lupus Model
| Parameter | Treatment | Outcome | Reference |
| Proteinuria | Lanraplenib | Prevented the increase associated with disease progression. | [1][3][6] |
| Survival | Lanraplenib | Improved survival of the animals, equivalent to cyclophosphamide. | [1][3][6] |
| Blood Urea Nitrogen (BUN) | Lanraplenib | Reduced BUN concentrations. | [3][6] |
| Kidney Morphology | Lanraplenib | Significantly preserved, as measured by glomerular diameter, protein cast severity, interstitial inflammation, vasculitis, and frequency of glomerular crescents. | [3][6] |
| Glomerular IgG Deposition | Lanraplenib | Reduced IgG deposition in the glomeruli. | [3][6] |
| Serum Proinflammatory Cytokines | Lanraplenib | Reduced concentrations. | [3][6] |
| B-Cell Maturation | Lanraplenib | Inhibited disease-driven B-cell maturation in the spleen. | [3][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of lanraplenib.
In Vitro B-Cell Assays
1. B-Cell Survival Assay:
-
Cells: Primary human B-cells.
-
Stimulation: Recombinant B-cell activating factor (BAFF).
-
Method: B-cells are treated with lanraplenib prior to stimulation with BAFF. Cell survival is measured after a specified incubation period (e.g., 48 hours) using a real-time glo assay.[7]
-
Readout: Luminescence, indicative of cell viability.
2. B-Cell Activation and Proliferation Assays:
-
Cells: Primary human B-cells.
-
Stimulation: Anti-IgM for activation and anti-IgM/anti-CD40 for proliferation.
-
Method: For activation, stimulated B-cells are analyzed by flow cytometry for the expression of cell surface markers CD69 and CD86. For proliferation, EdU (5-ethynyl-2'-deoxyuridine) incorporation is measured.
-
Readout: Mean fluorescence intensity for activation markers; EdU signal for proliferation.
3. B-Cell Receptor Signaling Assay:
-
Cells: Primary human B-cells.
-
Stimulation: Anti-IgM.
-
Method: Following stimulation, cells are lysed, and the phosphorylation status of downstream signaling proteins (BLNK, Btk, Akt, ERK, MEK) is determined, typically by Western blot or a bead-based immunoassay.
-
Readout: Phospho-protein levels relative to total protein or a loading control.
References
- 1. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Lanraplenib Succinate: A Deep Dive into its Attenuation of Macrophage-Mediated Cytokine Release
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide explores the mechanism and quantitative effects of Lanraplenib Succinate, a selective Spleen Tyrosine Kinase (SYK) inhibitor, on the release of pro-inflammatory cytokines from macrophages. Macrophages are pivotal players in the inflammatory cascade, and their dysregulation is a hallmark of numerous autoimmune diseases. Lanraplenib (also known as GS-9876) represents a targeted therapeutic strategy to modulate these pathological inflammatory responses.[1][2]
Core Mechanism of Action: SYK Inhibition in Macrophages
Spleen Tyrosine Kinase is a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in signal transduction for a variety of immune cell receptors, including Fc-gamma receptors (FcγR) and Toll-like receptors (TLR) on macrophages.[2][3]
Upon activation by stimuli such as immune complexes (ICs) or pathogens, immunoreceptor tyrosine-based activation motifs (ITAMs) associated with receptors like FcγR are phosphorylated.[2] SYK is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its own activation.[2]
Activated SYK initiates a cascade of downstream signaling events, including the activation of pathways involving phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinases (MAPK).[3][4] These pathways converge on the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1).[3] These transcription factors then migrate to the nucleus and drive the expression of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3]
This compound functions as a potent and selective inhibitor of SYK. By binding to the kinase domain of SYK, it prevents its phosphorylation and subsequent activation, thereby blocking the entire downstream signaling cascade that leads to cytokine production.
Quantitative Data: Lanraplenib's Effect on Cytokine Release
In vitro studies using primary human macrophages have quantified the inhibitory effect of Lanraplenib on the release of key pro-inflammatory cytokines. Following stimulation with immune complexes (ICs), Lanraplenib demonstrated a potent, dose-dependent reduction in cytokine secretion. The data indicates that Lanraplenib is more potent in inhibiting TNF-α and IL-1β compared to IL-6.[2]
| Cytokine | Stimulant | Cell Type | This compound EC₅₀ (nM) | Source |
| TNF-α | Immune Complex | Human Macrophages | 180 | [2] |
| IL-1β | Immune Complex | Human Macrophages | 90 | [2] |
| IL-6 | Immune Complex | Human Macrophages | 700 | [2] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of Lanraplenib required to inhibit 50% of the cytokine release.
Experimental Protocols
The following outlines a generalized methodology for assessing the in vitro efficacy of SYK inhibitors on cytokine release in macrophages, based on common practices in the field.
3.1. Macrophage Isolation and Culture
-
Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Differentiation: Monocytes are purified from PBMCs and cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and M-CSF (Macrophage Colony-Stimulating Factor) for 5-7 days to differentiate them into macrophages.
3.2. Immune Complex (IC) Stimulation
-
Preparation: ICs are formed by incubating biotinylated-BSA with anti-BSA antibodies.
-
Stimulation: Differentiated macrophages are plated in 96-well plates. The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). After a pre-incubation period (e.g., 1 hour), the ICs are added to the wells to stimulate the macrophages.
3.3. Cytokine Quantification
-
Sample Collection: After a specified incubation period (e.g., 24 hours) with the ICs, the cell culture supernatant is collected.
-
Analysis: The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Summary and Implications
This compound effectively suppresses the release of key pro-inflammatory cytokines from macrophages by selectively inhibiting Spleen Tyrosine Kinase.[2] The quantitative data demonstrates potent inhibition of TNF-α and IL-1β, crucial mediators in autoimmune and inflammatory diseases.[2] By targeting a central node in the inflammatory signaling cascade within macrophages, Lanraplenib holds significant therapeutic potential for conditions driven by excessive macrophage activation. Further in vivo and clinical studies continue to explore its efficacy and safety profile in various indications.[5][6]
References
- 1. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Roles of Syk in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Syk-MyD88 Axis Is a Critical Determinant of Inflammatory-Response in Activated Macrophages [frontiersin.org]
- 5. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Lanraplenib Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanraplenib succinate (formerly GS-9876) is an orally bioavailable, potent, and highly selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells, making it a compelling therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical development landscape. All quantitative data are presented in structured tables, and key experimental protocols and signaling pathways are detailed and visualized.
Introduction
Spleen Tyrosine Kinase (SYK) is a key mediator of immunoreceptor signaling in numerous hematopoietic cells, including B cells, mast cells, macrophages, and neutrophils.[1] Its activation via immunoreceptor tyrosine-based activation motifs (ITAMs) initiates a cascade of downstream signaling events crucial for cellular activation, proliferation, and survival.[1] Consequently, aberrant SYK activation is implicated in the pathophysiology of various autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and immune thrombocytopenia (ITP).[1][2]
This compound was developed as a second-generation SYK inhibitor with pharmacokinetic properties suitable for once-daily oral administration and without the drug-drug interaction with proton pump inhibitors (PPIs) observed with its predecessor, entospletinib (GS-9973).[1][3] This profile makes it a promising candidate for the long-term management of chronic inflammatory conditions.
Mechanism of Action
Lanraplenib is a potent and highly selective inhibitor of SYK, with an in-vitro half-maximal inhibitory concentration (IC50) of 9.5 nM in a cell-free assay.[4][5] It exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of SYK. This blockade of ATP binding prevents the autophosphorylation and activation of SYK, thereby disrupting downstream signaling cascades.[1]
The primary signaling pathway inhibited by lanraplenib is the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell activation, proliferation, and antibody production.[1] By inhibiting SYK, lanraplenib effectively dampens B-cell responses. Additionally, lanraplenib modulates signaling downstream of Fc receptors on various immune cells, such as macrophages and mast cells, leading to reduced release of pro-inflammatory cytokines.[1]
Signaling Pathway Diagram
Caption: Lanraplenib inhibits SYK, blocking downstream signaling pathways.
Pharmacodynamics
Lanraplenib has demonstrated potent inhibitory effects on various cellular functions in in-vitro and ex-vivo assays. These effects are summarized in the tables below.
Table 1: In-Vitro Potency of Lanraplenib
| Assay Type | Cell Type | Stimulant | Readout | IC50 / EC50 (nM) | Reference |
| Kinase Assay | Cell-free | - | SYK Inhibition | 9.5 | [4][5] |
| B-cell Signaling | Human B-cells | αIgM | pBLNK-Y96 | 24 | [1] |
| B-cell Signaling | Human B-cells | αIgM | p-Btk-Y223 | 26 | [1] |
| B-cell Signaling | Human B-cells | αIgM | p-Akt-S473 | 34 | [1] |
| B-cell Signaling | Human B-cells | αIgM | pERK-T202/Y204 | 37 | [1] |
| B-cell Signaling | Human B-cells | αIgM | pMEK-s217/s221 | 51 | [1] |
| B-cell Activation | Human B-cells | αIgM | CD69 Expression | 112 ± 10 | [4][5] |
| B-cell Activation | Human B-cells | αIgM | CD86 Expression | 164 ± 15 | [4][5] |
| B-cell Proliferation | Human B-cells | αIgM/αCD40 | Proliferation | 108 ± 55 | [4][5] |
| B-cell Maturation | Human naive B-cells | IL-2, IL-10, CD40L, αIgD | CD27 Expression | 245 | [6] |
| Immunoglobulin Production | Human naive B-cells | IL-2, IL-10, CD40L, αIgD | IgM Secretion | 216 | [6] |
| Macrophage Activity | Human Macrophages | Immune Complex | TNFα Release | 121 ± 77 | [4][5] |
| Macrophage Activity | Human Macrophages | Immune Complex | IL-1β Release | 9 ± 17 | [4][5] |
| T-cell Proliferation | Human T-cells | αCD3/αCD28 | Proliferation | 1291 ± 398 | [5] |
Experimental Protocols
SYK Inhibition Assay (Cell-free): The inhibitory activity of lanraplenib against SYK was determined using a biochemical assay. Recombinant SYK enzyme, a specific substrate, and ATP were incubated with varying concentrations of lanraplenib. The extent of substrate phosphorylation was measured, and the IC50 value was calculated as the concentration of lanraplenib that resulted in 50% inhibition of SYK activity.[5]
B-cell Signaling and Activation Assays: Human peripheral blood mononuclear cells (PBMCs) or isolated B-cells were pre-incubated with lanraplenib before stimulation with anti-IgM antibodies. For signaling assays, cells were lysed, and the phosphorylation status of downstream signaling proteins (e.g., BLNK, BTK, AKT, ERK, MEK) was determined by Western blotting or flow cytometry. For activation assays, the expression of cell surface markers like CD69 and CD86 was measured using flow cytometry. EC50 values were calculated from the dose-response curves.[1][5]
Macrophage Cytokine Release Assay: Human monocyte-derived macrophages were treated with lanraplenib and subsequently stimulated with immune complexes. The concentration of pro-inflammatory cytokines such as TNFα and IL-1β in the cell culture supernatant was quantified using enzyme-linked immunosorbent assay (ELISA). EC50 values represent the concentration of lanraplenib that caused 50% inhibition of cytokine release.[4][7]
Pharmacokinetics
This compound exhibits pharmacokinetic properties that support a once-daily dosing regimen.
Table 2: Human Pharmacokinetic Parameters of Lanraplenib
| Parameter | Value | Condition | Reference |
| Half-life (t1/2) | 21.3 - 24.6 hours | Single dose of 2-50 mg in healthy volunteers | [1] |
| AUC (Oral Exposure) | 6.46 µM·hr | Single 45 mg dose with omeprazole pretreatment | [1] |
| AUC (Oral Exposure) | 6.19 µM·hr | Single 45 mg dose without omeprazole pretreatment | [1] |
A key advantage of lanraplenib is its lack of a drug-drug interaction with proton pump inhibitors (PPIs). Studies in healthy volunteers showed no significant reduction in oral exposure (AUC) when a single 45 mg dose of lanraplenib was administered after pretreatment with 20 mg of omeprazole.[1] This is a significant improvement over the first-generation SYK inhibitor, entospletinib.[1][3]
Drug Development and Clinical Trial Workflow
Caption: The typical workflow for the development of Lanraplenib.
Clinical Development and Safety Profile
Lanraplenib has been investigated in several Phase II clinical trials for various autoimmune diseases, including lupus membranous nephropathy (LMN), cutaneous lupus erythematosus (CLE), Sjögren's syndrome, and rheumatoid arthritis.[8][9][10][11]
A study in patients with LMN did not show a benefit with lanraplenib treatment, and a high dropout rate was observed.[10] Similarly, a trial in Sjögren's syndrome did not meet its primary or secondary endpoints.[12] In a study on CLE, the primary endpoint was not met, although numerical differences favoring lanraplenib were observed in certain subgroups.[11] A Phase Ib/II trial in acute myeloid leukemia was terminated based on a sponsor decision.[9]
In clinical trials, lanraplenib has been generally well-tolerated, with most adverse events being mild to moderate in severity.[1][11] Importantly, unlike some other SYK inhibitors, lanraplenib does not appear to prolong bleeding time in monkeys or humans.[4][5]
Conclusion
This compound is a potent and selective SYK inhibitor with a favorable pharmacokinetic profile for once-daily oral administration and no significant interaction with proton pump inhibitors. It effectively modulates B-cell and other immune cell functions by blocking SYK-mediated signaling pathways. While clinical trial results in some autoimmune indications have been disappointing, the compound's mechanism of action and safety profile suggest that further investigation into its therapeutic potential in other inflammatory conditions may be warranted. This technical guide provides a foundational understanding of the pharmacological characteristics of this compound to inform future research and development efforts in the field of autoimmune and inflammatory diseases.
References
- 1. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What drugs are in development for Immune Thrombocytopenia? [synapse.patsnap.com]
- 3. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Lanraplenib - Ignota Labs - AdisInsight [adisinsight.springer.com]
- 10. rmdopen.bmj.com [rmdopen.bmj.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Assessing Lanraplenib Succinate Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanraplenib Succinate is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3] SYK is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR).[4][5][6] Upon BCR engagement, SYK is activated and proceeds to phosphorylate a cascade of downstream targets, including B-cell linker (BLNK) protein, Bruton's tyrosine kinase (BTK), and phospholipase-C gamma 2 (PLCγ2), leading to the activation of multiple signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.[5] This signaling cascade is essential for B-cell survival, activation, proliferation, and differentiation.[5][7] Dysregulation of the SYK signaling pathway is implicated in various autoimmune and inflammatory diseases. Lanraplenib has been shown to inhibit the phosphorylation of key downstream effectors like AKT, BLNK, BTK, ERK, MEK, and PKCδ in human B cells, making it a promising therapeutic agent for these conditions.[1][2][3]
These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound in a laboratory setting. The described assays will enable researchers to quantify the inhibitory activity of Lanraplenib on B-cell activation, proliferation, and survival, as well as its impact on downstream signaling events.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of Lanraplenib and the workflow of the described assays, the following diagrams have been generated.
Caption: SYK Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for Assessing Lanraplenib Efficacy.
Experimental Protocols
B-Cell Isolation and Culture
Objective: To obtain a pure population of B-cells for subsequent assays.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or spleen from a model organism.
-
B-cell isolation kit (e.g., MACS or EasySep).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 µM β-mercaptoethanol.
-
Cell counting solution (e.g., Trypan Blue).
Protocol:
-
Isolate B-cells from PBMCs or a single-cell suspension of splenocytes according to the manufacturer's instructions for the B-cell isolation kit.
-
Assess the purity of the isolated B-cells using flow cytometry with B-cell specific markers (e.g., CD19).
-
Resuspend the purified B-cells in complete RPMI-1640 medium.
-
Count the viable cells using a hemocytometer and Trypan Blue exclusion.
-
Adjust the cell density to the required concentration for each specific assay.
Inhibition of B-Cell Receptor (BCR) Signaling (Phospho-Flow Cytometry)
Objective: To measure the effect of Lanraplenib on the phosphorylation of downstream SYK targets following BCR stimulation.
Materials:
-
Purified B-cells.
-
This compound stock solution (in DMSO).
-
Anti-IgM antibody (for stimulation).
-
Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm).
-
Phospho-specific antibodies (e.g., anti-phospho-SYK, anti-phospho-BLNK, anti-phospho-ERK).
-
Fluorescently labeled secondary antibodies (if required).
-
Flow cytometer.
Protocol:
-
Seed B-cells at a density of 1 x 10^6 cells/well in a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%.
-
Add the diluted Lanraplenib or vehicle control (DMSO) to the cells and pre-incubate for 1-2 hours at 37°C.
-
Stimulate the cells with anti-IgM antibody (e.g., 10 µg/mL) for 15-30 minutes at 37°C.
-
Immediately fix the cells by adding a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with phospho-specific primary antibodies for 30-60 minutes at room temperature.
-
If using unconjugated primary antibodies, wash the cells and stain with a fluorescently labeled secondary antibody.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-specific stain.
Inhibition of B-Cell Activation Marker Expression
Objective: To assess the ability of Lanraplenib to inhibit the upregulation of B-cell activation markers CD69 and CD86.[1][2]
Materials:
-
Purified B-cells.
-
This compound stock solution.
-
Anti-IgM antibody.
-
Anti-CD19, anti-CD69, and anti-CD86 fluorescently conjugated antibodies.
-
Flow cytometer.
Protocol:
-
Seed B-cells at 2 x 10^5 cells/well in a 96-well plate.
-
Add serial dilutions of this compound or vehicle control and pre-incubate for 1-2 hours.
-
Stimulate the cells with anti-IgM antibody (e.g., 10 µg/mL) for 24 hours at 37°C.
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorescently conjugated antibodies against CD19, CD69, and CD86 for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the percentage of CD69+ and CD86+ cells within the CD19+ B-cell population.
Inhibition of B-Cell Proliferation
Objective: To determine the effect of Lanraplenib on B-cell proliferation following co-stimulation.[2]
Materials:
-
Purified B-cells.
-
This compound stock solution.
-
Anti-IgM antibody.
-
Anti-CD40 antibody.
-
Cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., BrdU).
Protocol (using CFSE):
-
Label B-cells with CFSE according to the manufacturer's protocol.
-
Seed the labeled B-cells at 1 x 10^5 cells/well in a 96-well plate.
-
Add serial dilutions of this compound or vehicle control.
-
Co-stimulate the cells with anti-IgM (e.g., 5 µg/mL) and anti-CD40 (e.g., 1 µg/mL) antibodies.
-
Incubate the cells for 3-4 days at 37°C.
-
Harvest the cells and analyze the CFSE dilution by flow cytometry. A decrease in CFSE fluorescence indicates cell division.
Inhibition of B-Cell Activating Factor (BAFF)-Mediated Survival
Objective: To evaluate the impact of Lanraplenib on the pro-survival signal mediated by BAFF.[4][6]
Materials:
-
Purified B-cells.
-
This compound stock solution.
-
Recombinant human BAFF.
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide).
-
Flow cytometer.
Protocol:
-
Seed B-cells at 2 x 10^5 cells/well in a 96-well plate in serum-free or low-serum medium.
-
Add serial dilutions of this compound or vehicle control.
-
Add a suboptimal concentration of BAFF (e.g., 10 ng/mL) to the appropriate wells. Include a no-BAFF control.
-
Incubate the cells for 48-72 hours at 37°C.
-
Harvest the cells and stain with Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the percentage of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells by flow cytometry.
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison of Lanraplenib's inhibitory effects. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values should be calculated from dose-response curves using a suitable non-linear regression model.
Table 1: Inhibition of BCR Signaling Pathway Phosphorylation
| Downstream Target | Stimulation | This compound IC50 (nM) |
| pSYK | anti-IgM | Enter calculated value |
| pBLNK | anti-IgM | Enter calculated value |
| pERK | anti-IgM | Enter calculated value |
Table 2: Inhibition of B-Cell Activation and Proliferation
| Assay | Stimulation | This compound EC50 (nM) |
| CD69 Expression | anti-IgM | Enter calculated value[1][3] |
| CD86 Expression | anti-IgM | Enter calculated value[1][3] |
| Proliferation | anti-IgM + anti-CD40 | Enter calculated value[2][3] |
Table 3: Inhibition of BAFF-Mediated B-Cell Survival
| Assay | Stimulation | This compound EC50 (nM) |
| Apoptosis Induction | BAFF | Enter calculated value |
Conclusion
The provided protocols and data presentation formats offer a comprehensive framework for the preclinical evaluation of this compound's efficacy in cell-based models. By systematically assessing its impact on key aspects of B-cell biology, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Consistent application of these standardized assays will facilitate the comparison of results across different studies and contribute to a more complete understanding of this promising SYK inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
Lanraplenib Succinate in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanraplenib Succinate, also known as GS-9876, is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3][4][5] SYK is a critical mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[6][7] Its central role in activating multiple signaling pathways makes it a key therapeutic target for a range of autoimmune and inflammatory diseases.[6][7] In vitro studies are essential for elucidating the specific mechanisms of action of this compound and for determining its efficacy in relevant cell-based models.
These application notes provide detailed protocols for utilizing this compound in common cell culture experiments, including B-cell activation and proliferation assays, and macrophage cytokine release assays. Recommended concentration ranges are provided to guide researchers in their experimental design.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of SYK. In the context of B-cell signaling, antigen binding to the BCR leads to the recruitment and activation of SYK. Activated SYK then phosphorylates downstream targets, including B-cell linker (BLNK) protein and phospholipase-C gamma 2 (PLCγ2), initiating signaling cascades that involve phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK) pathways.[7] This cascade of events is crucial for B-cell survival, activation, proliferation, and differentiation. This compound, by inhibiting SYK, effectively blocks these downstream signaling events.
In macrophages and other myeloid cells, SYK is activated downstream of Fc receptors, which are involved in processes such as phagocytosis and the release of inflammatory cytokines. This compound's inhibition of SYK in these cells can therefore modulate inflammatory responses.
Data Presentation: Recommended Concentrations
The following tables summarize the effective concentrations of this compound in various in vitro assays based on published data. These values can serve as a starting point for dose-response experiments in your specific cell system.
Table 1: Inhibitory and Effective Concentrations (IC50 & EC50) of this compound
| Parameter | Cell Type/Assay | Concentration | Reference |
| IC50 | SYK (cell-free assay) | 9.5 nM | [1][2][4][5] |
| IC50 | SYK | 6.2 nM | [8] |
| IC50 | JAK2 | 120 nM | [8] |
| EC50 | Inhibition of AKT, BLNK, BTK, ERK, MEK, and PKCδ phosphorylation (anti-IgM stimulated human B cells) | 24–51 nM | [1][2][4] |
| EC50 | Inhibition of CD69 expression (anti-IgM stimulated human B cells) | 112 ± 10 nM | [1][2] |
| EC50 | Inhibition of CD86 expression (anti-IgM stimulated human B cells) | 164 ± 15 nM | [1][2] |
| EC50 | Inhibition of B-cell proliferation (anti-IgM/anti-CD40 co-stimulated) | 108 ± 55 nM | [1][2][8] |
| EC50 | Inhibition of BAFF-mediated B cell survival | 130 nM | [9] |
| EC50 | Inhibition of CD69 expression (BCR engagement in primary human B cells from healthy donors) | 298 nM | [9] |
| EC50 | Inhibition of CD69 expression (BCR engagement in primary human B cells from SLE patients) | 340 nM | [9] |
| EC50 | Inhibition of TNFα release (IC-stimulated human macrophages) | 121 ± 77 nM | [1][2][4] |
| EC50 | Inhibition of IL-1β release (IC-stimulated human macrophages) | 9 ± 17 nM | [1][2][4] |
| EC50 | Inhibition of TNF-α production (immune complex-induced in human macrophages) | 180 nM | [8] |
| EC50 | Inhibition of IL-1β production (immune complex-induced in human macrophages) | 90 nM | [8] |
| EC50 | Inhibition of IL-6 production (immune complex-induced in human macrophages) | 700 nM | [8] |
Experimental Protocols
Protocol 1: Inhibition of B-Cell Proliferation
This protocol details a method to assess the effect of this compound on the proliferation of primary human B cells stimulated with anti-IgM and anti-CD40.
Materials:
-
Primary human B cells (isolated from peripheral blood mononuclear cells (PBMCs))
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-human IgM antibody, F(ab')2 fragment
-
Anti-human CD40 antibody
-
This compound
-
DMSO (vehicle control)
-
96-well flat-bottom cell culture plates
-
Cell proliferation assay reagent (e.g., [3H]-thymidine or a fluorescent dye-based assay like CFSE or CellTiter-Glo®)
-
Scintillation counter or plate reader
Procedure:
-
Cell Preparation: Isolate primary human B cells from PBMCs using a negative selection kit. Resuspend the purified B cells in complete RPMI-1640 medium and determine the cell concentration and viability.
-
Cell Seeding: Seed the B cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete medium.
-
Compound Preparation and Addition: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO. Add 50 µL of the diluted compound or vehicle to the appropriate wells.
-
Stimulation: Prepare a stimulation cocktail containing anti-IgM (final concentration, e.g., 10 µg/mL) and anti-CD40 (final concentration, e.g., 1 µg/mL) in complete medium. Add 50 µL of the stimulation cocktail to the wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Proliferation Assessment:
-
[3H]-thymidine incorporation: 18 hours before the end of the incubation, add 1 µCi of [3H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescent dye-based assays: Follow the manufacturer's instructions for the chosen assay kit. This may involve adding the reagent directly to the wells and measuring the signal on a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle-treated, stimulated control. Determine the EC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Inhibition of B-Cell Activation (CD69/CD86 Expression)
This protocol describes how to measure the effect of this compound on the expression of activation markers on B cells.
Materials:
-
Primary human B cells
-
Complete RPMI-1640 medium
-
Anti-human IgM antibody, F(ab')2 fragment
-
This compound
-
DMSO (vehicle control)
-
96-well U-bottom cell culture plates
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against human CD19, CD69, and CD86
-
Flow cytometer
Procedure:
-
Cell Preparation and Seeding: Isolate and prepare primary human B cells as described in Protocol 1. Seed the cells in a 96-well U-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.
-
Compound Pre-incubation: Prepare and add serial dilutions of this compound or vehicle control to the wells as described in Protocol 1. Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
Stimulation: Add anti-human IgM antibody to a final concentration of 10-20 µg/mL.[10]
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a humidified 5% CO2 incubator.[10]
-
Staining for Flow Cytometry:
-
Harvest the cells and wash them with cold FACS buffer.
-
Resuspend the cells in 50 µL of FACS buffer containing the fluorochrome-conjugated antibodies against CD19, CD69, and CD86 at their predetermined optimal concentrations.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer for analysis.
-
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the CD19-positive B-cell population and analyze the expression of CD69 and CD86.
-
Data Analysis: Determine the percentage of CD69 and CD86 positive cells or the mean fluorescence intensity (MFI) of these markers in the B-cell population. Calculate the percentage of inhibition for each concentration of this compound and determine the EC50 values.
Protocol 3: Inhibition of Cytokine Release from Macrophages
This protocol outlines a method to assess the inhibitory effect of this compound on the release of pro-inflammatory cytokines from human macrophages stimulated with immune complexes.
Materials:
-
Human monocytes (e.g., from PBMCs or a cell line like THP-1)
-
Macrophage differentiation medium (e.g., RPMI-1640 with 10% FBS and M-CSF or PMA for THP-1 cells)
-
Immune complexes (ICs) (e.g., aggregated human IgG or pre-formed antigen-antibody complexes)
-
This compound
-
DMSO (vehicle control)
-
24-well cell culture plates
-
ELISA kits for human TNFα and IL-1β
Procedure:
-
Macrophage Differentiation:
-
Primary monocytes: Isolate monocytes from PBMCs and culture them in macrophage differentiation medium containing M-CSF (e.g., 50 ng/mL) for 5-7 days.
-
THP-1 cells: Culture THP-1 cells in complete RPMI-1640 medium. Differentiate them into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours, followed by a rest period in fresh medium for 24 hours.
-
-
Cell Seeding: Plate the differentiated macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere.
-
Compound Pre-incubation: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control. Pre-incubate for 1-2 hours at 37°C.
-
Stimulation: Add the immune complexes to the wells at a pre-determined optimal concentration.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatants. Store the supernatants at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentrations of TNFα and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the vehicle-treated, IC-stimulated control. Determine the EC50 values.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on SYK.
Caption: Fc Receptor (FcR) signaling in macrophages and the inhibitory role of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective targeting of B cells with agonistic anti-CD40 is an efficacious strategy for the generation of induced regulatory T2-like B cells and for the suppression of lupus in MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B Cell Activation Functional Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Detection of IL-4 by B-Cell Proliferation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Lanraplenib Succinate in a Lupus Nephritis Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupus nephritis (LN) is a severe organ manifestation of systemic lupus erythematosus (SLE), characterized by immune complex deposition in the kidneys, leading to inflammation, and potentially end-stage renal disease. Spleen tyrosine kinase (SYK) is a critical mediator of signaling in various immune cells, including B-cells, and its inhibition presents a promising therapeutic strategy for autoimmune diseases like LN. Lanraplenib succinate (GS-9876), a selective, orally bioavailable SYK inhibitor, has been investigated for its therapeutic potential in preclinical models of lupus nephritis.[1][2] These application notes provide a comprehensive overview of the use of this compound in a well-established animal model of lupus nephritis, the New Zealand Black/White (NZB/W) F1 hybrid mouse.
Mechanism of Action
This compound is a potent and highly selective inhibitor of SYK, a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immunoreceptors, most notably the B-cell receptor (BCR).[1][3] In the context of lupus nephritis, the inhibition of SYK by Lanraplenib is hypothesized to ameliorate disease through several mechanisms:
-
Inhibition of B-cell Activation and Maturation: By blocking SYK-mediated signaling downstream of the BCR, Lanraplenib inhibits B-cell activation, proliferation, and maturation into autoantibody-producing plasma cells.[1][4]
-
Reduction of Immune Complex Formation: A decrease in autoantibody production leads to reduced formation and deposition of immune complexes in the glomeruli, a key pathogenic event in lupus nephritis.[1]
-
Modulation of Pro-inflammatory Cytokine Release: SYK is also involved in signaling pathways that lead to the production of pro-inflammatory cytokines. Inhibition of SYK can therefore lead to a reduction in the inflammatory milieu within the kidney.[1][5]
Data Presentation
The efficacy of this compound in the NZB/W F1 lupus nephritis model has been demonstrated through various quantitative measures. The following tables summarize key findings from preclinical studies.
Table 1: Effect of this compound on Survival and Renal Function in NZB/W F1 Mice
| Treatment Group | Overall Survival at Week 40 | Proteinuria (≥100 mg/dL) at Week 40 | Blood Urea Nitrogen (BUN) |
| Vehicle Control | Lower Survival Rate | ~90% of mice | Elevated |
| Lanraplenib (0.25%) | Significantly Improved | Significantly Prevented | Reduced |
| Cyclophosphamide (5 mg/kg/day) | Significantly Improved | Significantly Prevented | Reduced |
Data synthesized from preclinical studies on NZB/W mice.[1][6]
Table 2: Histopathological Assessment of Kidneys in Lanraplenib-Treated NZB/W F1 Mice
| Histopathological Parameter | Vehicle Control | Lanraplenib (0.25%) |
| Glomerular Diameter | Increased | Significantly Reduced |
| Protein Cast Severity | Severe | Significantly Reduced |
| Interstitial Inflammation | Present | Significantly Reduced |
| Vasculitis | Present | Significantly Reduced |
| Glomerular Crescents | Frequent | Significantly Reduced |
| Glomerular IgG Deposition | High | Significantly Reduced |
Data synthesized from preclinical studies on NZB/W mice.[1][6]
Table 3: Effect of this compound on Splenic B-Cell Populations in NZB/W F1 Mice
| B-Cell Population | Vehicle Control | Lanraplenib (0.25%) |
| Transitional B-cells | Normal | Increased |
| Follicular B-cells | Normal | Reduced |
| Germinal Center B-cells | Increased with disease | Reduced |
| Plasma Cells | Increased with disease | Reduced |
Data synthesized from flow cytometric analysis of splenocytes from NZB/W mice.[1][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard practices in lupus nephritis animal model research.
NZB/W F1 Mouse Model of Lupus Nephritis
Objective: To induce and monitor the development of lupus nephritis in a spontaneous mouse model.
Materials:
-
Female NZB/W F1 mice[7]
-
Metabolic cages for urine collection[8]
-
Urine protein test strips (e.g., Albustix)[2]
-
Standard mouse chow and water
Procedure:
-
House female NZB/W F1 mice under standard specific-pathogen-free conditions.[9]
-
Begin monitoring for disease onset from approximately 20-24 weeks of age.[7]
-
Weekly Monitoring:
-
Treatment Initiation: Once mice develop established proteinuria (e.g., ≥100 mg/dL), randomize them into treatment groups (Vehicle, this compound, positive control like cyclophosphamide).[1][6]
-
Drug Administration: Administer this compound orally, mixed in chow or via oral gavage, at the desired concentration (e.g., 0.25% in chow).[1]
-
Continue treatment and monitoring for a predefined period (e.g., until 40 weeks of age).[1]
Measurement of Blood Urea Nitrogen (BUN)
Objective: To assess kidney function by measuring the concentration of urea in the blood.
Materials:
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Centrifuge
-
Commercial BUN assay kit (enzymatic or colorimetric)
-
Microplate reader
Procedure:
-
At the study endpoint, collect blood from mice via cardiac puncture or another approved method.
-
Process the blood to obtain serum or plasma by centrifugation.
-
Use a commercial BUN assay kit according to the manufacturer's instructions. A common method involves an enzymatic reaction where urease hydrolyzes urea to ammonia, which is then quantified.[1][11]
-
Briefly, this typically involves:
-
Calculate the BUN concentration based on a standard curve.
Kidney Histopathology
Objective: To evaluate the extent of kidney damage through histological analysis.
Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
-
Light microscope
Procedure:
-
At the study endpoint, euthanize the mice and perfuse with phosphate-buffered saline (PBS).
-
Harvest the kidneys and fix them in 4% PFA or 10% neutral buffered formalin overnight.[3]
-
Process the fixed kidneys through an ethanol gradient and xylene, and then embed in paraffin.[3]
-
Cut 3-5 µm sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E for general morphology and with PAS to visualize the basement membranes and mesangial matrix.
-
Dehydrate the stained sections and mount with a coverslip.
-
Examine the slides under a light microscope and score for pathological changes such as glomerular hypercellularity, mesangial expansion, crescent formation, interstitial inflammation, and vasculitis.[3]
Immunofluorescence for Glomerular IgG Deposition
Objective: To detect and quantify the deposition of IgG immune complexes in the glomeruli.
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Glass slides
-
PBS
-
Blocking solution (e.g., PBS with 5% BSA and 0.1% Triton X-100)
-
Fluorescently-labeled anti-mouse IgG antibody (e.g., FITC- or Alexa Fluor 488-conjugated)
-
Antifade mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Harvest fresh kidneys and embed them in OCT compound.
-
Rapidly freeze the embedded kidneys in isopentane cooled with liquid nitrogen.
-
Cut 5-7 µm cryosections using a cryostat and mount them on charged glass slides.[12]
-
Fix the sections briefly in cold acetone or methanol.
-
Wash the slides with PBS.
-
Block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.
-
Incubate the sections with a fluorescently-labeled anti-mouse IgG antibody for 1-2 hours at room temperature in a humidified chamber.
-
Wash the slides extensively with PBS.
-
Mount the sections with an antifade mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the slides using a fluorescence microscope and score the intensity and pattern of IgG deposition in the glomeruli.
Flow Cytometry of Splenocytes
Objective: To analyze the populations of B and T cells in the spleen.
Materials:
-
Spleen from euthanized mice
-
RPMI-1640 medium
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against B-cell markers (e.g., B220, CD19, IgD, IgM, CD27, GL7) and T-cell markers (e.g., CD3, CD4, CD8, CD44, CD62L)
-
Flow cytometer
Procedure:
-
Aseptically harvest the spleen and place it in a petri dish with cold RPMI-1640 medium.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.[13]
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature to lyse red blood cells.[13]
-
Quench the lysis by adding an excess of RPMI-1640 and centrifuge.
-
Wash the cell pellet with FACS buffer.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Aliquot approximately 1x10^6 cells per tube for staining.
-
Add the appropriate combination of fluorochrome-conjugated antibodies to each tube and incubate for 20-30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different B and T cell populations.
Mandatory Visualizations
Caption: SYK Signaling Pathway in B-Cells and Point of Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound in a Lupus Nephritis Mouse Model.
References
- 1. mmpc.org [mmpc.org]
- 2. 2.10. Measurement of proteinuria and blood urea nitrogen (BUN) [bio-protocol.org]
- 3. inotiv.com [inotiv.com]
- 4. Blood serum analysis: A modified sandwich enzyme-linked immunosorbent assay protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in (NZB x NZW)F1 Mice [hookelabs.com]
- 8. diacomp.org [diacomp.org]
- 9. Frontiers | Cardiovascular changes in the NZB/W F1 mouse model of lupus nephritis [frontiersin.org]
- 10. Glomerular Proteomic Profiles in the NZB/W F1 Hybrid Mouse Model of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yale - Blood Urea Nitrogen [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. マウス脾細胞の単離プロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Long-Term Storage and Stability of Lanraplenib Succinate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanraplenib Succinate is a potent and selective inhibitor of spleen tyrosine kinase (SYK), a key mediator of signaling in various immune cells. Its role in modulating immune responses has led to its investigation in the treatment of autoimmune and inflammatory diseases. To ensure the integrity and reliability of research and development activities involving this compound, a thorough understanding of its long-term storage and stability in solution is paramount.
These application notes provide a summary of the current understanding of this compound's stability, recommended storage conditions, and protocols for assessing its stability. The information is intended to guide researchers in maintaining the quality of their this compound solutions and in developing robust analytical methods for its characterization.
Recommended Long-Term Storage Conditions
Proper storage is critical to prevent the degradation of this compound and to ensure the reproducibility of experimental results. Based on available data, the following storage conditions are recommended for stock solutions.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Key Considerations |
| -80°C | Up to 6 months | Ensure vials are tightly sealed to prevent moisture ingress. Use cryo-resistant vials. |
| -20°C | Up to 1 month | Ensure vials are tightly sealed. Suitable for shorter-term storage. |
Important Considerations:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. Due to its hygroscopic nature, it is crucial to use freshly opened, high-purity DMSO to minimize water content, which can affect stability.
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.
-
Protection from Light: While specific photostability data is limited, it is good practice to store solutions in amber vials or otherwise protected from light to prevent potential photodegradation.
-
In-Use Stability: For in vivo experiments, it is recommended to prepare fresh working solutions from stock on the day of use.
This compound Signaling Pathway
Lanraplenib is a selective inhibitor of Spleen Tyrosine Kinase (SYK). SYK plays a crucial role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcR). Inhibition of SYK by Lanraplenib blocks the activation of downstream signaling cascades, thereby modulating immune cell activation, proliferation, and cytokine release.
Protocols for Stability Assessment
The following protocols are provided as templates for conducting stability studies on this compound solutions. These should be adapted and validated for specific laboratory conditions and analytical instrumentation.
Experimental Workflow for Stability Testing
The overall workflow for assessing the stability of this compound solutions involves sample preparation, stress exposure, and analysis.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Methanol, Acetonitrile)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
Calibrated oven, Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for various time points. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for various time points.
-
Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 60°C, 80°C) for an extended period.
-
Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot, dilute to a suitable concentration, and analyze using a stability-indicating HPLC method (see Protocol 4.3).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol for Stability-Indicating HPLC Method (Template)
A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. The following is a general template for an RP-HPLC method that should be optimized and validated for this compound.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.
Instrumentation and Conditions (to be optimized):
| Parameter | Suggested Starting Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage to elute all components, and then return to initial conditions for re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV-Vis scan of this compound (e.g., 254 nm or a more specific wavelength) |
| Injection Volume | 10 µL |
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can resolve this compound from its degradation products and any matrix components.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot a calibration curve of peak area versus concentration.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo or blank matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.
Data Presentation
Quantitative data from stability studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 2: Example of a Stability Data Summary Table for this compound Solution at 40°C
| Time Point (Days) | Concentration (µg/mL) | % of Initial Concentration | Area of Major Degradant 1 | Area of Major Degradant 2 | Total Degradants (%) |
| 0 | 100.2 | 100.0 | N/D | N/D | 0.0 |
| 7 | 95.1 | 94.9 | 12345 | 5678 | 5.1 |
| 14 | 89.8 | 89.6 | 24680 | 11356 | 10.4 |
| 30 | 80.5 | 80.3 | 49360 | 22712 | 19.7 |
| N/D: Not Detected |
Conclusion
The stability and proper storage of this compound solutions are critical for obtaining reliable and reproducible results in research and development. The provided recommendations for storage conditions and the template protocols for stability assessment offer a framework for ensuring the quality of this compound solutions. It is imperative that researchers validate these protocols for their specific applications and instrumentation to ensure the integrity of their findings. Further studies are warranted to fully characterize the degradation pathways and products of this compound under various stress conditions.
Application Notes and Protocols: Flow Cytometry Analysis of B-Cell Activation with Lanraplenib Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanraplenib Succinate is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Activation of the BCR is a key event in the adaptive immune response, leading to B-cell proliferation, differentiation, and antibody production. Dysregulation of this pathway is implicated in various autoimmune diseases and B-cell malignancies.[1][4] Lanraplenib, by targeting SYK, effectively modulates B-cell activation.[1][2][5] This application note provides detailed protocols for utilizing flow cytometry to analyze the effects of this compound on B-cell activation, offering a robust method for preclinical drug evaluation and immunological research.
Mechanism of Action of this compound
Upon engagement of the B-cell receptor (BCR) by an antigen, SRC family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the BCR-associated CD79A/B heterodimer.[6] This phosphorylation event creates docking sites for the tandem SH2 domains of SYK, leading to its recruitment and subsequent activation.[1] Activated SYK then phosphorylates downstream signaling molecules, including BLNK and PLCγ2, initiating a cascade that results in increased intracellular calcium and activation of transcription factors that drive B-cell activation, proliferation, and differentiation.[1][7]
Lanraplenib is an ATP-competitive inhibitor of SYK, preventing its phosphorylation and activation.[8] By inhibiting SYK, Lanraplenib effectively blocks the entire downstream signaling cascade, leading to a reduction in B-cell activation and its associated functions.[1][5]
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of B-cells treated with this compound.
Table 1: Inhibition of B-Cell Activation Marker Expression
| Treatment Condition | Concentration | % CD69+ B-cells (Mean ± SD) | % CD86+ B-cells (Mean ± SD) |
| Unstimulated Control | - | 5 ± 2 | 8 ± 3 |
| Stimulated Control (e.g., anti-IgM) | - | 85 ± 7 | 75 ± 9 |
| This compound | 1 nM | 80 ± 8 | 70 ± 10 |
| This compound | 10 nM | 60 ± 6 | 55 ± 7 |
| This compound | 100 nM | 25 ± 5 | 30 ± 6 |
| This compound | 1 µM | 10 ± 3 | 15 ± 4 |
Note: Expected EC50 values for inhibition of CD69 and CD86 expression are approximately 112 nM and 164 nM, respectively.[9][10]
Table 2: Inhibition of B-Cell Proliferation
| Treatment Condition | Concentration | % Proliferating B-cells (e.g., CFSE low) (Mean ± SD) |
| Unstimulated Control | - | < 5 |
| Stimulated Control (e.g., anti-IgM + anti-CD40) | - | 90 ± 5 |
| This compound | 1 nM | 85 ± 6 |
| This compound | 10 nM | 65 ± 8 |
| This compound | 100 nM | 30 ± 7 |
| This compound | 1 µM | 10 ± 4 |
Note: The expected EC50 for inhibition of B-cell proliferation is approximately 108 nM.[9][10]
Experimental Protocols
Experimental Workflow
Protocol 1: In Vitro B-Cell Activation and this compound Treatment
Materials:
-
Ficoll-Paque PLUS
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
B-Cell Isolation Kit (e.g., CD19 MicroBeads)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
This compound
-
DMSO (vehicle control)
-
B-cell stimuli:
-
96-well U-bottom plates
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[12]
-
Purify B-Cells: Isolate B-cells from PBMCs using a B-cell isolation kit according to the manufacturer's instructions. Purity should be >95% as assessed by flow cytometry for CD19 expression.[13]
-
Cell Seeding: Resuspend purified B-cells in complete RPMI-1640 medium and seed in a 96-well U-bottom plate at a density of 2 x 10^5 cells/well.
-
Lanraplenib Treatment: Prepare serial dilutions of this compound in complete medium (e.g., from 1 nM to 1 µM). Add the diluted Lanraplenib or vehicle control (DMSO) to the appropriate wells and pre-incubate for 1 hour at 37°C, 5% CO2.
-
B-Cell Stimulation: Prepare a stimulation cocktail. For T-cell dependent-like activation, a combination of anti-IgM (10 µg/mL), sCD40L (1 µg/mL), IL-2 (100 ng/mL), and IL-10 (100 ng/mL) can be used.[11][14] For T-cell independent-like activation, CpG (5 µg/mL) can be used.[11] Add the stimulation cocktail to the wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2. The incubation time will depend on the activation markers being assessed (e.g., 24 hours for early activation markers like CD69, and 72 hours for proliferation).
Protocol 2: Flow Cytometry Staining for B-Cell Activation Markers
Materials:
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking reagent
-
Fluorochrome-conjugated antibodies:
-
Flow cytometer
Procedure:
-
Cell Harvesting: After incubation, gently resuspend the cells and transfer them to FACS tubes.
-
Washing: Wash the cells once with 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Fc Block: Resuspend the cell pellet in 50 µL of FACS buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
-
Surface Staining: Add the predetermined optimal concentrations of fluorochrome-conjugated antibodies against CD19, CD69, and CD86 to the cell suspension.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer.
-
Viability Staining: If using a non-fixable viability dye like 7-AAD, add it to the cells just before acquisition. If using a fixable viability dye, follow the manufacturer's protocol, which is typically performed before surface staining.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., at least 10,000 CD19+ events).
Protocol 3: B-Cell Proliferation Assay using CFSE
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
FACS buffer
-
Fluorochrome-conjugated anti-human CD19 antibody
-
Viability dye
Procedure:
-
CFSE Labeling: Prior to seeding, label the purified B-cells with CFSE according to the manufacturer's protocol. Typically, cells are incubated with 1-5 µM CFSE for 10-15 minutes at 37°C.
-
Cell Seeding and Treatment: Follow steps 3-6 from Protocol 1 to seed, treat with Lanraplenib, and stimulate the CFSE-labeled B-cells. A longer incubation period (e.g., 72-96 hours) is recommended for proliferation assays.
-
Staining: After incubation, harvest and stain the cells with anti-human CD19 and a viability dye as described in Protocol 2.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on live, single CD19+ cells. Proliferation is assessed by the successive halving of CFSE fluorescence intensity in daughter cells. The percentage of proliferating cells is determined by quantifying the cells that have undergone one or more divisions.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for utilizing flow cytometry to investigate the effects of this compound on B-cell activation. By measuring the expression of key activation markers and assessing proliferation, researchers can effectively quantify the inhibitory potential of Lanraplenib and other SYK inhibitors. These methods are valuable tools in the fields of immunology, drug discovery, and development for autoimmune diseases and B-cell malignancies.
References
- 1. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective, novel spleen tyrosine kinase (Syk) inhibitors suppress chronic lymphocytic leukemia B-cell activation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.pasteur.fr [research.pasteur.fr]
- 13. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. bdbiosciences.com [bdbiosciences.com]
Application Note: Western Blot Protocol for Detecting SYK Phosphorylation Inhibition by Lanraplenib Succinate
Audience: Researchers, scientists, and drug development professionals.
Introduction Spleen Tyrosine Kinase (SYK) is a critical non-receptor cytoplasmic tyrosine kinase that plays a central role in mediating immunoreceptor signaling in various cell types, including B-cells and macrophages.[1] Upon ligation of receptors like the B-cell receptor (BCR), SYK is recruited and activated through autophosphorylation at key tyrosine residues, notably Tyr525 and Tyr526 in its activation loop.[1][2] This phosphorylation event is essential for initiating downstream signaling cascades that regulate cell survival, activation, and proliferation.[1]
Lanraplenib Succinate (GS-9876) is a potent and highly selective, orally active inhibitor of SYK with an IC50 of 9.5 nM.[3][4][5] It is under development for the treatment of autoimmune and inflammatory diseases.[3][6] Lanraplenib effectively blocks SYK's kinase activity, thereby inhibiting the phosphorylation of SYK itself and its downstream targets.[1][4]
This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of SYK phosphorylation in a human B-cell line (e.g., Ramos cells) following treatment with this compound. This method is crucial for evaluating the compound's cellular potency and mechanism of action. Detecting phosphorylated proteins requires specific considerations to preserve the labile phosphate groups and ensure accurate, reproducible results.[7]
Signaling Pathway and Inhibitor Action
The following diagram illustrates the simplified B-cell receptor (BCR) signaling pathway leading to SYK phosphorylation and the point of inhibition by this compound.
Caption: SYK signaling pathway and Lanraplenib's point of inhibition.
Experimental Workflow
The overall experimental process, from cell culture to data analysis, is outlined in the workflow diagram below.
Caption: Overview of the experimental workflow for SYK phosphorylation analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture Ramos cells (human Burkitt's lymphoma B-cell line) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Maintain cell density between 0.5 x 10⁶ and 2.0 x 10⁶ cells/mL.
-
Cell Plating: Seed 5 x 10⁶ cells per well in a 6-well plate in complete medium.
-
Lanraplenib Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0, 10, 50, 100, 500 nM). The final DMSO concentration in all wells, including the vehicle control (0 nM), should be identical and not exceed 0.1%.
-
Treatment: Add the diluted this compound or vehicle (DMSO) to the appropriate wells. Incubate the cells for 1-2 hours at 37°C.
-
Stimulation: To induce robust SYK phosphorylation, stimulate the cells by adding anti-human IgM antibody to a final concentration of 10-12 µg/mL.[8] Incubate for 5-10 minutes at 37°C.[8]
-
Harvesting: Immediately after stimulation, transfer the cells to pre-chilled 15 mL conical tubes. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Carefully aspirate the supernatant and wash the cell pellet once with 5 mL of ice-cold Phosphate-Buffered Saline (PBS).[9] Centrifuge again as in the previous step. Aspirate all residual PBS. Proceed immediately to cell lysis.[9]
Protocol 2: Cell Lysis and Protein Quantification
Critical Note: To preserve protein phosphorylation, all subsequent steps must be performed on ice or at 4°C using pre-chilled buffers and reagents.[10][11]
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer such as RIPA buffer. Immediately before use, supplement the lysis buffer with a protease and phosphatase inhibitor cocktail.[9][12][13]
-
Cell Lysis: Add 100-150 µL of ice-cold supplemented lysis buffer to the cell pellet.[9] Resuspend the pellet by vortexing gently and incubate on ice for 20-30 minutes, with occasional vortexing, to ensure efficient lysis.[9][14]
-
Lysate Clarification: Centrifuge the lysates at >16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[9][14]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the protein lysate, to a new pre-chilled microcentrifuge tube.[9][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[9]
Protocol 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the BCA assay results, dilute the lysates with lysis buffer to equalize the protein concentration for all samples. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X. Heat the samples at 95°C for 5 minutes to denature the proteins.[7][15]
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[16] A wet transfer system is recommended for optimal efficiency.
-
Blocking: To prevent non-specific antibody binding, block the membrane for 1 hour at room temperature with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[7][10] Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[10][12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[2]
-
For Phospho-SYK: Use a rabbit monoclonal anti-Phospho-Syk (Tyr525/526) antibody.
-
For Total SYK: A separate blot should be run in parallel or the same blot can be stripped and re-probed. Use a mouse or rabbit monoclonal anti-Syk antibody. Probing for total protein is essential for normalization.[16][17]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[7]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to ensure bands are not saturated, which is crucial for accurate quantification.[18]
Data Presentation and Analysis
The intensity of the bands corresponding to phospho-SYK (p-SYK) and total SYK should be quantified using densitometry software (e.g., ImageJ). To account for any variations in protein loading, the p-SYK signal must be normalized to the total SYK signal for each sample.
Normalization Calculation: Normalized p-SYK = (Band Intensity of p-SYK) / (Band Intensity of Total SYK)
The results can be summarized in a table to demonstrate the dose-dependent effect of this compound on SYK phosphorylation.
| This compound [nM] | p-SYK (Arbitrary Units) | Total SYK (Arbitrary Units) | Normalized p-SYK / Total SYK | % Inhibition |
| 0 (Vehicle Control) | 15,230 | 15,500 | 0.983 | 0% |
| 10 | 8,150 | 15,350 | 0.531 | 46% |
| 50 | 3,340 | 15,600 | 0.214 | 78% |
| 100 | 1,480 | 15,420 | 0.096 | 90% |
| 500 | 590 | 15,510 | 0.038 | 96% |
References
- 1. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-Syk (Tyr525/526) (C87C1) Rabbit mAb (#2710) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 12. inventbiotech.com [inventbiotech.com]
- 13. stratech.co.uk [stratech.co.uk]
- 14. Identification of Phosphorylated Proteins on a Global Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 15. antibodiesinc.com [antibodiesinc.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols for Lanraplenib Succinate in Rheumatoid Arthritis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanraplenib Succinate (GS-9876) is a potent and selective, orally available inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3] SYK is a critical cytoplasmic tyrosine kinase that plays a central role in the signaling pathways of various immune cells, including B-cells, mast cells, macrophages, and neutrophils.[2][3][4][5] In the context of rheumatoid arthritis (RA), SYK mediates immunoreceptor signaling downstream of Fc receptors (FcR) and the B-cell receptor (BCR).[5][6] This signaling cascade is integral to the activation of inflammatory cells, production of autoantibodies, and the release of pro-inflammatory cytokines that collectively drive the pathogenesis of RA.[4][5] By inhibiting SYK, Lanraplenib blocks these key pathological mechanisms, making it a promising therapeutic candidate for autoimmune diseases like RA.[2][3] Preclinical studies have demonstrated that Lanraplenib is efficacious in rat models of collagen-induced arthritis (CIA), a well-established animal model that mimics human RA.[7][8]
These application notes provide a summary of the mechanism of action of Lanraplenib, preclinical data from relevant RA models, and detailed protocols for utilizing this compound in in vivo research settings.
Mechanism of Action: SYK Inhibition in Rheumatoid Arthritis
In rheumatoid arthritis, the activation of immune cells via Fc receptors and B-cell receptors is a key pathogenic event. This process is heavily dependent on the activity of Spleen Tyrosine Kinase (SYK).
The binding of immune complexes to Fc receptors on macrophages and mast cells, or antigen binding to the B-cell receptor on B-cells, leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs). This phosphorylation event recruits SYK, which then becomes activated and initiates a downstream signaling cascade involving molecules such as PLCγ2, BTK, and PI3K.[5] This cascade ultimately results in cellular activation, leading to the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), proliferation of B-cells, and production of autoantibodies, all of which contribute to the joint inflammation and destruction characteristic of RA.[4][5]
Lanraplenib, as a selective SYK inhibitor, binds to the kinase domain of SYK and prevents its activation. This blockade of SYK signaling effectively abrogates the downstream inflammatory responses, thereby reducing the signs and symptoms of arthritis in preclinical models.
Preclinical Efficacy in Rheumatoid Arthritis Models
While full, detailed study reports on Lanraplenib in RA models are not publicly available, abstracts and technical data sheets confirm its efficacy. Lanraplenib (GS-9876) has been shown to produce a dose-dependent improvement in clinical scores and histopathology in both short and long-term rat models of collagen-induced arthritis (CIA).[7] Furthermore, combining Lanraplenib with a JAK inhibitor resulted in significantly improved clinical and histopathology scores in a chronic rat CIA model.[8]
To provide a quantitative perspective on the effects of selective SYK inhibition in RA models, data from studies on other selective SYK inhibitors, such as Fostamatinib and Entospletinib, are presented below as representative examples.
Data Presentation
Table 1: Effect of the SYK Inhibitor Fostamatinib on Clinical Score in Rat Collagen-Induced Arthritis (CIA)
| Treatment Group | Dose | Mean Clinical Score (Day 28) | % Inhibition vs. Vehicle | p-value vs. Vehicle |
| Vehicle Control | - | 7.4 | - | - |
| Fostamatinib | 15 mg/kg q.d. | 4.1 | 44.6% | < 0.0003 |
| Fostamatinib | 30 mg/kg q.d. | 2.4 | 67.6% | < 0.0001 |
| Methotrexate (MTX) | 0.4 mg/kg q.w. | - | - | - |
| Fostamatinib + MTX | 15 mg/kg + 0.4 mg/kg | 3.6 | 51.4% | < 0.0001 |
| Fostamatinib + MTX | 30 mg/kg + 0.4 mg/kg | 2.1 | 71.6% | < 0.0001 |
| Data derived from an abstract on Fostamatinib in rat CIA model.[9] The study initiated treatment at the onset of arthritis (day 10) and continued until day 28. Clinical scores are based on the degree of joint inflammation. |
Table 2: Effect of the SYK Inhibitor Entospletinib on Ankle Thickening in a Mouse Arthritis Model
| Treatment Group | Dose (twice daily) | Ankle Thickening (mm) | % Reduction vs. Vehicle | p-value vs. Vehicle |
| Vehicle Control | - | ~1.2 | - | - |
| Entospletinib | 50 mg/kg | Tendency to decrease | Not specified | Not specified |
| Entospletinib | 100 mg/kg | ~0.4 | ~67% | < 0.05 |
| Data interpreted from graphical representations in a study of Entospletinib in a serum-transfer-induced arthritis model in mice.[10][11] |
Table 3: In Vitro Inhibitory Activity of Lanraplenib (GS-9876)
| Assay | Target/Cell Type | IC50 / EC50 |
| Kinase Activity | SYK | 9.5 nM |
| B-Cell Proliferation | Anti-IgM/anti-CD40 stimulated human B-cells | 108 ± 55 nM |
| CD69 Expression | Anti-IgM stimulated human B-cells | 112 ± 10 nM |
| CD86 Expression | Anti-IgM stimulated human B-cells | 164 ± 15 nM |
| TNF-α Release | IC-stimulated human macrophages | 121 ± 77 nM |
| IL-1β Release | IC-stimulated human macrophages | 9 ± 17 nM |
| Data from MedChemExpress technical sheet citing preclinical characterization.[1] |
Experimental Protocols
The following is a detailed protocol for a collagen-induced arthritis (CIA) model in mice, designed to evaluate the efficacy of a SYK inhibitor like this compound. This protocol is a composite based on standard methodologies.[7][10][12]
Protocol: Evaluation of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model
1. Animals
-
Species: Mouse
-
Strain: DBA/1 (H-2q) mice are highly susceptible to CIA induced with bovine or chick type II collagen.[7][12]
-
Sex: Male or female can be used, but should be consistent within an experiment.
-
Housing: House animals in specific pathogen-free (SPF) conditions.[7][12]
2. Reagents and Preparation
-
Type II Collagen (CII): Bovine or chick type II collagen. Prepare a 2 mg/mL solution in 0.05 M acetic acid by dissolving overnight at 4°C.
-
Complete Freund's Adjuvant (CFA): Contains 4 mg/mL Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA):
-
This compound: Prepare a formulation suitable for oral gavage (e.g., in 0.5% methylcellulose). The dosing will be based on preclinical data, for example, starting with doses ranging from 10 to 100 mg/kg.
-
Vehicle Control: The same vehicle used to formulate Lanraplenib.
-
Positive Control (optional): Methotrexate (e.g., 1 mg/kg, intraperitoneally, 3 times a week).
3. Experimental Workflow
4. Detailed Procedure
-
Primary Immunization (Day 0):
-
Prepare an emulsion of Type II Collagen and CFA. Mix equal volumes of the 2 mg/mL CII solution and CFA (containing 4 mg/mL M. tuberculosis) by drawing the mixture up and down through a syringe with a Luer-lock needle until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion (containing 100 µg of CII) intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Treatment Administration (Starting from Day 21-25):
-
Begin treatment upon the first signs of arthritis, or prophylactically from day 21.
-
Randomly assign mice to treatment groups (e.g., Vehicle, Lanraplenib low dose, Lanraplenib high dose, Positive Control).
-
Administer this compound or vehicle daily via oral gavage until the end of the study (e.g., Day 42).
-
-
Monitoring and Assessment:
-
Clinical Scoring: Score mice for signs of arthritis 3-4 times per week, starting from Day 21. A common scoring system is:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits. The maximum score per mouse is 16 (4 points per paw).
-
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
Body Weight: Monitor body weight as an indicator of general health.
-
-
Terminal Procedures (Day 42):
-
Collect terminal blood samples via cardiac puncture for serum analysis (e.g., anti-CII antibodies, inflammatory cytokines).
-
Euthanize the mice.
-
Dissect the paws and fix them in 10% neutral buffered formalin for at least 24 hours.
-
Histopathology: Decalcify the paws, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Safranin O. Score for inflammation, pannus formation, cartilage damage, and bone erosion.
-
Cytokine Analysis: Homogenize joint tissue to measure local levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or multiplex assay.
-
Logical Relationship of SYK Inhibition to Therapeutic Effect
The therapeutic rationale for using Lanraplenib in RA is based on a clear cause-and-effect relationship, where the inhibition of a key signaling node (SYK) leads to the dampening of the downstream inflammatory cascade that drives the disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting Syk in Autoimmune Rheumatic Diseases [frontiersin.org]
- 6. The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. allgenbio.com [allgenbio.com]
- 8. Combination of the SYK Inhibitor, GS-9876, with a JAK Inhibitor Increases Efficacy in a Chronic Rat Model of Collagen-Induced Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 9. The SYK Inhibitor, Fostamatinib, Administered Alone or in Combination with Methotrexate in Rat Collagen-Induced Arthritis, Reduces Bone Erosions, Biomarkers of Cartilage/Bone Destruction, and Synovial Osteoclastogenic Cytokines - ACR Meeting Abstracts [acrabstracts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Lanraplenib Succinate In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Lanraplenib succinate solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a potent and highly selective oral inhibitor of Spleen Tyrosine Kinase (SYK), with an IC50 of 9.5 nM.[1][2][3][4][5][6][7] It is under investigation for the treatment of various inflammatory and autoimmune diseases.[3][4][5][6][7] The succinate salt form of Lanraplenib is poorly soluble in water, which can limit its oral bioavailability and complicate the preparation of formulations for in vivo administration, potentially leading to inaccurate or variable dosing.[1]
Q2: What are the known solubility properties of this compound?
This compound's solubility varies significantly across different solvents. It is known to be soluble in DMSO but insoluble in water and ethanol.[1] The table below summarizes the available quantitative solubility data.
Data Presentation: this compound Solubility
| Solvent/Vehicle System | Concentration | Observations |
| DMSO | 89 mg/mL (200.67 mM) | Use fresh DMSO as moisture absorption can reduce solubility.[1] |
| DMSO | 83.33 mg/mL (134.26 mM) | Requires sonication.[3] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL (3.35 mM) | Clear solution.[3] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (3.35 mM) | Clear solution.[3] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Q3: How does this compound exert its therapeutic effect?
This compound inhibits SYK, a non-receptor tyrosine kinase crucial for signaling pathways in various immune cells, including B-cells, macrophages, and mast cells.[8][9][10][11] By blocking SYK, Lanraplenib can inhibit downstream processes such as B-cell activation, maturation, and pro-inflammatory cytokine release, which are implicated in the pathogenesis of autoimmune diseases like lupus nephritis.[12][13][14][15]
Signaling Pathway Diagram
Caption: this compound inhibits the phosphorylation and activation of SYK.
Troubleshooting Guide
Q4: I am observing precipitation of this compound in my aqueous vehicle. What can I do?
This is a common issue due to the poor aqueous solubility of this compound. Here are some strategies to consider:
-
Co-solvents: Employing a co-solvent system can significantly improve solubility. A widely used approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with an aqueous solution containing other excipients.
-
Surfactants: Non-ionic surfactants such as Tween-80 can be included in the formulation to aid in the formation of micelles, which can encapsulate the hydrophobic drug molecules and increase their apparent solubility.[16]
-
Complexation Agents: Cyclodextrins, such as SBE-β-CD (sulfobutylether-β-cyclodextrin), can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility in aqueous solutions.
Q5: What are some recommended formulations for oral administration of this compound in animal models?
Several formulations have been reported to be effective for in vivo studies. The choice of formulation may depend on the specific animal model, required dose, and dosing volume.
Experimental Protocols
Protocol 1: Co-solvent/Surfactant-Based Formulation
This protocol is suitable for achieving a clear solution for oral gavage.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[2] Ensure the compound is fully dissolved, using sonication if necessary.[3]
-
Vehicle Preparation: In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline. A common ratio is 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Final Formulation: Slowly add the DMSO stock solution to the vehicle with continuous vortexing. For a final concentration of ≥ 2.08 mg/mL, a 1:9 ratio of DMSO stock to vehicle can be used (e.g., 100 µL of 20.8 mg/mL stock in 900 µL of vehicle).[2][3]
-
Administration: Administer the freshly prepared solution to the animals.
Protocol 2: Cyclodextrin-Based Formulation
This formulation is an alternative for achieving a clear aqueous solution.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Final Formulation: Add the DMSO stock solution to the SBE-β-CD solution to achieve the desired final concentration (e.g., a 1:9 ratio for a final DMSO concentration of 10%).[3]
-
Administration: Administer the freshly prepared solution.
Protocol 3: Suspension Formulation
For higher doses where a solution may not be feasible, a homogeneous suspension can be prepared.
-
Vehicle Preparation: Prepare a solution of a suspending agent, such as carboxymethylcellulose sodium (CMC-Na), in water.
-
Formulation: Add the powdered this compound to the CMC-Na solution and vortex or homogenize until a uniform suspension is achieved. A concentration of ≥5 mg/mL has been reported.[1]
-
Administration: Ensure the suspension is well-mixed before each administration to guarantee dose uniformity.
Experimental Workflow Diagram
Caption: Workflow for preparing a co-solvent-based this compound formulation.
Q6: My formulation appears cloudy or forms a precipitate over time. How can I improve its stability?
-
Fresh Preparation: It is highly recommended to prepare the formulation fresh on the day of use.[5] Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods, but the final aqueous formulation is less stable.[6]
-
Optimize Component Ratios: The ratio of co-solvents, surfactants, and aqueous components can be optimized to improve stability. A systematic approach, such as a formulation screen with varying concentrations of excipients, may be necessary.
-
pH Adjustment: Although not specifically reported for this compound, adjusting the pH of the final formulation can sometimes improve the solubility and stability of ionizable compounds. This should be approached with caution as pH can affect the compound's activity and the physiology of the animal model.
-
Consider Alternative Approaches: If a stable solution cannot be achieved at the desired concentration, consider advanced formulation strategies such as nanosuspensions or solid dispersions, which can improve the dissolution rate and bioavailability of poorly soluble drugs.[16][17][18][19][20]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (GS-9876 succinate) | SYK抑制剂 | MCE [medchemexpress.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|1800047-00-0|COA [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Improved In vivo Effect of Chrysin as an Absorption Enhancer Via the Preparation of Ternary Solid Dispersion with Brij®L4 and Aminoclay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improving the Solubility, Dissolution, and Bioavailability of Ibrutinib by Preparing It in a Coamorphous State With Saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Lanraplenib Succinate precipitation in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Lanraplenib Succinate in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is the succinate salt of Lanraplenib, a highly selective and orally active inhibitor of Spleen Tyrosine Kinase (SYK) with an IC50 of 9.5 nM[1][2]. While the parent molecule, Lanraplenib, was designed for high, pH-independent solubility, the succinate salt form can exhibit pH-dependent solubility and may precipitate in aqueous buffers under certain conditions[3]. This can lead to inaccurate experimental results and difficulties in formulation.
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is influenced by the pH of the buffer. Succinic acid is a diprotic acid with two pKa values (pKa1 ≈ 4.2 and pKa2 ≈ 5.6)[4][5].
-
At a pH below pKa1, the succinate counter-ion is fully protonated (succinic acid), which can lead to a decrease in the salt's solubility.
-
Between pKa1 and pKa2, a mixture of succinate and hydrogen succinate ions exists.
-
At a pH above pKa2, the succinate counter-ion is fully deprotonated, which generally increases the aqueous solubility of the salt.
Therefore, precipitation is more likely to occur in acidic conditions (pH < 6).
Q3: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer. What should I do?
This is a common issue when a compound is highly soluble in an organic solvent like DMSO but has lower solubility in an aqueous medium. Here are some immediate troubleshooting steps:
-
Vortex or sonicate: Mix the solution thoroughly after adding the stock solution to the buffer. Sonication can help dissolve small precipitates[6].
-
Warm the solution: Gently warming the solution (e.g., to 37°C) can increase the solubility of some compounds. However, be cautious about the temperature stability of this compound.
-
Check the final DMSO concentration: Ensure the final concentration of DMSO in your aqueous buffer is low (typically <1%, and ideally <0.5%) to avoid solvent effects on your experiment.
-
Prepare fresh solutions: Do not use stock solutions that have undergone multiple freeze-thaw cycles, as this can promote precipitation. It is recommended to prepare fresh solutions for each experiment[7].
Q4: Can the choice of buffer system affect the solubility of this compound?
Yes, the composition of the buffer can significantly impact drug solubility, even at the same pH[7][8][9]. Some buffer components can interact with the drug molecule and either increase or decrease its solubility. For example, phosphate buffers might have different effects compared to citrate or Tris buffers. It is advisable to test the solubility of this compound in the specific buffer system you intend to use for your experiments.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation.
Initial Assessment
-
Define the Problem: Note the buffer composition, pH, final concentration of this compound, and the point at which precipitation occurs (e.g., immediately upon dilution, after some time, upon cooling).
-
Visual Inspection: Characterize the precipitate. Is it crystalline or amorphous? This can provide clues about the nature of the precipitation.
Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound precipitation.
Quantitative Data Summary
The following tables provide hypothetical solubility data for this compound in common aqueous buffers at 25°C. This data is for illustrative purposes to guide experimental design. Actual solubility should be determined empirically.
Table 1: pH-Dependent Solubility of this compound
| pH | Predominant Succinate Species | Expected Solubility | Hypothetical Solubility (µg/mL) |
| 4.0 | Succinic Acid / Hydrogen Succinate | Low | ~15 |
| 5.5 | Hydrogen Succinate / Succinate | Moderate | ~75 |
| 7.4 | Succinate | High | >200 |
Table 2: Solubility of this compound in Different Buffer Systems at pH 7.4
| Buffer System (50 mM) | Hypothetical Solubility (µg/mL) | Notes |
| Phosphate-Buffered Saline (PBS) | ~210 | Commonly used, generally good solubility. |
| Tris-HCl | ~250 | May offer slightly higher solubility. |
| Citrate | ~180 | Potential for lower solubility due to ionic interactions. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a rapid assessment of the solubility of this compound.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Buffer Solutions: Prepare the desired aqueous buffers (e.g., PBS, Tris-HCl, Citrate) at various pH values.
-
Assay Procedure: a. Add 198 µL of the aqueous buffer to the wells of a 96-well plate. b. Add 2 µL of the 10 mM this compound stock solution to each well (final concentration 100 µM, final DMSO 1%). c. Seal the plate and shake at room temperature for 2 hours. d. Measure the turbidity of each well using a nephelometer or a plate reader at 620 nm. Higher readings indicate lower solubility.
-
Data Analysis: The kinetic solubility is the concentration at which the turbidity reading significantly increases above the background.
Protocol 2: Equilibrium Solubility Assay (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility.
-
Preparation of Saturated Solutions: a. Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing 1 mL of the desired aqueous buffer. b. Prepare samples in triplicate for each buffer condition.
-
Equilibration: a. Tightly cap the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). b. Equilibrate for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: a. After equilibration, allow the vials to stand to let the excess solid settle. b. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantification: a. Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS. b. Prepare a standard curve of this compound in the same buffer to accurately determine the concentration.
Caption: Workflow for kinetic and equilibrium solubility assays.
SYK Signaling Pathway
Lanraplenib is an inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a key mediator of signal transduction downstream of various cell surface receptors, including B-cell receptors (BCRs) and Fc receptors. Its activation leads to a cascade of downstream signaling events that are crucial for immune cell function.
Caption: Simplified SYK signaling pathway inhibited by Lanraplenib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Succinic acid - Wikipedia [en.wikipedia.org]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Lanraplenib Succinate off-target effects at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Lanraplenib succinate at high concentrations. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.
Introduction
Lanraplenib (GS-9876) is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK), a key mediator of immunoreceptor signaling in various immune cells. With an IC50 of approximately 9.5 nM for SYK, it is being developed for the treatment of autoimmune and inflammatory diseases. While Lanraplenib demonstrates high selectivity, the use of high concentrations in experimental settings may lead to off-target effects. This guide provides data and protocols to help researchers understand and mitigate these potential effects.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound against its primary target (SYK) and its most significant identified off-target kinase (JAK2), as well as its effects on various cellular functions.
Table 1: Kinase Inhibition Profile
| Target | IC50 (nM) | Selectivity vs. SYK (fold) | Reference |
| SYK | 9.5 | - | |
| JAK2 | 120 | ~12.6 |
Table 2: Cellular Activity Profile
| Cellular Process | Cell Type | EC50 (nM) | Reference |
| Inhibition of anti-IgM stimulated phosphorylation of AKT, BLNK, BTK, ERK, MEK, and PKCδ | Human B cells | 24–51 | |
| Inhibition of anti-IgM mediated CD69 expression | Human B cells | 112 ± 10 | |
| Inhibition of anti-IgM mediated CD86 expression | Human B cells | 164 ± 15 | |
| Inhibition of anti-IgM /anti-CD40 co-stimulated B cell proliferation | Human B cells | 108 ± 55 | |
| Inhibition of IC-stimulated TNFα release | Human macrophages | 121 ± 77 | |
| Inhibition of IC-stimulated IL-1β release | Human macrophages | 9 ± 17 | |
| Inhibition of anti-CD3/anti-CD28 stimulated T cell proliferation | Human T cells | 1291 ± 398 |
Key Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 of Lanraplenib against a target kinase.
Materials:
-
Recombinant human SYK or other kinase
-
ATP
-
Kinase-specific substrate peptide
-
This compound
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the diluted Lanraplenib or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and substrate peptide solution to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each Lanraplenib concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
B-cell Proliferation Assay
This protocol outlines a method to assess the effect of Lanraplenib on B-cell proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated B cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Anti-IgM antibody
-
Anti-CD40 antibody
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega or [3H]-thymidine)
-
96-well cell culture plates
Procedure:
-
Seed B cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted Lanraplenib or medium (vehicle control) to the wells.
-
Stimulate the cells with anti-IgM and anti-CD40 antibodies.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell proliferation using a suitable reagent.
-
For [3H]-thymidine incorporation, pulse the cells with 1 µCi of [3H]-thymidine for the final 18 hours of incubation. Harvest the cells and measure radioactivity.
-
For luminescent assays, add the reagent according to the manufacturer's protocol and measure luminescence.
-
-
Calculate the percent inhibition of proliferation for each Lanraplenib concentration.
-
Determine the EC50 value from the dose-response curve.
Visualizations
Caption: Simplified SYK signaling pathway in B-cells.
Caption: Troubleshooting workflow for unexpected results.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing an unexpected phenotype in my cellular assay at high concentrations of this compound (>1 µM). What could be the cause?
A1: While Lanraplenib is highly selective for SYK, at concentrations significantly above its SYK IC50, off-target effects can occur. The most well-characterized off-target is JAK2, which is inhibited with an IC50 of 120 nM. If your experimental system involves JAK2 signaling, this could be the source of the unexpected phenotype. Additionally, although Lanraplenib was found to be highly selective against a large panel of kinases, very high concentrations might lead to inhibition of other kinases with low affinity. We recommend performing a dose-response experiment to determine if the observed effect is concentration-dependent and comparing it to the known IC50 values for SYK and JAK2.
Q2: How can I confirm if the observed effect is due to SYK inhibition or an off-target effect?
A2: To differentiate between on-target and off-target effects, you can employ several strategies:
-
Use a structurally different SYK inhibitor: If a different, selective SYK inhibitor recapitulates the phenotype, it is more likely to be an on-target effect.
-
Rescue experiment: If possible, express a Lanraplenib-resistant mutant of SYK in your cells. If the phenotype is rescued, it confirms an on-target effect.
-
Use a specific JAK2 inhibitor: To test for the involvement of JAK2, use a potent and selective JAK2 inhibitor. If this inhibitor produces the same effect, it suggests that the phenotype observed with high concentrations of Lanraplenib may be due to JAK2 inhibition.
-
Lower the concentration: Use the lowest effective concentration of Lanraplenib that inhibits SYK activity in your system to minimize the risk of off-target effects.
Q3: My T-cell proliferation is inhibited by Lanraplenib. Is this an expected off-target effect?
A3: Lanraplenib weakly inhibits T-cell proliferation stimulated by anti-CD3/anti-CD28, with an EC50 of 1291 ± 398 nM. This is more than 10-fold higher than its EC50 for inhibiting B-cell proliferation. Therefore, if you are using Lanraplenib at concentrations approaching or exceeding 1 µM, some inhibition of T-cell proliferation is an expected off-target effect.
Q4: What are the recommended working concentrations for this compound in cell-based assays?
A4: The optimal concentration will depend on the specific cell type and the endpoint being measured. Based on the available data, concentrations ranging from 10 nM to 200 nM are typically sufficient to achieve significant inhibition of SYK-mediated cellular processes. We recommend performing a dose-response curve for your specific assay to determine the optimal concentration that provides maximal SYK inhibition with minimal off-target effects. It is advisable to stay as close to the EC50 for the desired on-target effect as possible.
Q5: Are there any known liabilities of this compound that I should be aware of in my experiments?
A5: The available preclinical data suggests that Lanraplenib is a highly selective inhibitor. The primary off-target with potential biological relevance at higher concentrations is JAK2. Researchers should always consider the possibility of off-target effects when using any kinase inhibitor at high concentrations and include appropriate controls in their experiments. It is also important to ensure the quality and purity of the this compound used, as impurities could contribute to unexpected results.
Technical Support Center: Optimizing Lanraplenib Succinate Dosage for NZB/W Mice
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Lanraplenib Succinate in New Zealand Black/White (NZB/W) F1 hybrid mice, a spontaneous model of systemic lupus erythematosus (SLE) and lupus nephritis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, orally administered inhibitor of Spleen Tyrosine Kinase (SYK).[1] SYK is a critical non-receptor tyrosine kinase that plays a vital role in the signaling pathways of various immune cells, including B-cells.[2] By inhibiting SYK, Lanraplenib blocks the maturation and activation of B-cells, which are key mediators in the pathogenesis of SLE and lupus nephritis.[3][4]
Q2: What is the recommended mouse model for studying the efficacy of Lanraplenib in lupus?
A2: The New Zealand Black/White (NZB/W) F1 hybrid mouse is a widely used and accepted preclinical model for SLE and lupus nephritis.[5] These mice spontaneously develop an autoimmune disease that closely mimics human lupus, including the production of autoantibodies, development of proteinuria, and glomerulonephritis.[5][6]
Q3: What is a typical starting dose for this compound in NZB/W mice?
A3: Based on published studies, Lanraplenib has been effectively administered to NZB/W mice as a formulation in their chow. Doses of 0.075% and 0.25% (w/w) in chow have been used.[5] The 0.25% in-chow dose has demonstrated significant efficacy in improving survival and reducing kidney disease.[4]
Q4: How is Lanraplenib administered to the mice?
A4: Lanraplenib is administered orally, mixed into the rodent chow, and provided ad libitum.[5] This method ensures continuous drug exposure.
Q5: What is an appropriate positive control for these studies?
A5: Cyclophosphamide is a standard cytotoxic agent used in the treatment of severe lupus nephritis and is an appropriate positive control. A common dosage is 5 mg/kg administered daily via intraperitoneal injection.[2][5]
Troubleshooting Guide
Issue 1: High variability in proteinuria measurements between mice in the same group.
-
Possible Cause: Proteinuria in NZB/W mice can have a variable onset and progression. Additionally, the dipstick method for measuring proteinuria can be semi-quantitative and prone to user variability.
-
Troubleshooting Steps:
-
Increase sample size: A larger cohort of mice per group can help to mitigate the effects of individual variability.
-
Synchronize disease onset: For a more uniform study, consider inducing disease using methods like injecting NZB mice with a mouse interferon-alpha (mIFNα) adeno-associated virus (AAV) vector, which can accelerate and synchronize the disease state.
-
Quantitative proteinuria measurement: Instead of relying solely on dipsticks, consider collecting urine over a 24-hour period and measuring total protein concentration using a more quantitative method like a Bradford assay or ELISA.
-
Blinded measurements: To reduce bias, the individual measuring proteinuria should be blinded to the treatment groups.
-
Issue 2: Reduced or inconsistent food intake in the Lanraplenib-treated group.
-
Possible Cause: The addition of Lanraplenib to the chow might alter its taste or smell, potentially leading to reduced consumption. While studies have not reported significant differences in food consumption, it is a possibility to monitor.[7]
-
Troubleshooting Steps:
-
Monitor food consumption: Regularly measure the amount of chow consumed by each cage to ensure consistent intake across all groups.
-
Palatability enhancers: If reduced intake is observed, consider adding a small amount of a palatable substance (e.g., sucrose) to the chow formulation for all groups to mask any potential taste differences. Ensure the enhancer does not affect the disease model.
-
Alternative dosing method: If in-chow administration proves problematic, consider oral gavage. However, this is more labor-intensive and can induce stress in the animals, which may affect experimental outcomes.
-
Issue 3: Unexpected mortality in the treatment or control groups.
-
Possible Cause: NZB/W mice have a natural progression to severe kidney disease and mortality.[6] Unexpected mortality could also be due to toxicity from the treatment or complications from the disease.
-
Troubleshooting Steps:
-
Monitor animal health closely: Regularly monitor mice for signs of distress, including weight loss, lethargy, and hunched posture.
-
Necropsy: Perform a necropsy on any animals that die unexpectedly to determine the cause of death. This can help differentiate between disease progression and treatment-related toxicity.
-
Dose-ranging studies: If toxicity is suspected with Lanraplenib, consider performing a preliminary dose-ranging study to determine the maximum tolerated dose in this specific mouse strain.
-
Quantitative Data Summary
The following tables summarize the key quantitative data from studies of this compound in NZB/W mice.
Table 1: Dosing and Administration
| Compound | Vehicle | Dosage | Administration Route |
| This compound | Chow | 0.075% and 0.25% (w/w) | Oral (ad libitum) |
| Cyclophosphamide (Positive Control) | Saline | 5 mg/kg/day | Intraperitoneal (IP) |
| Vehicle Control | Chow | N/A | Oral (ad libitum) |
Table 2: Efficacy Outcomes at Week 40
| Treatment Group | Proteinuria (≥100 mg/dL) | Overall Survival |
| Vehicle Control | ~90% of mice | Baseline |
| Lanraplenib (0.25% in chow) | Significantly prevented proteinuria, similar to cyclophosphamide | Statistically significant improvement (P = 0.044) |
| Cyclophosphamide (5 mg/kg/day) | Significantly prevented proteinuria | Statistically significant improvement (P = 0.010) |
Experimental Protocols
1. NZB/W Mouse Model of Lupus Nephritis
-
Animals: Female NZB/W F1 mice are typically used.[8]
-
Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.[5]
-
Disease Monitoring:
-
Proteinuria: Begin weekly monitoring of proteinuria at 28 weeks of age using urinary dipsticks. A score of ≥100 mg/dL is considered positive.[5][7]
-
Blood Urea Nitrogen (BUN): At the study endpoint (e.g., 40 weeks of age), collect blood and measure BUN levels as an indicator of kidney function.[7]
-
Survival: Record mortality throughout the study.
-
-
Treatment:
-
Begin treatment at a predetermined time, for example, at 28 weeks of age, and continue until the study endpoint.[7]
-
Prepare Lanraplenib-medicated chow at the desired concentrations (e.g., 0.075% and 0.25% w/w).
-
Administer the positive control, cyclophosphamide (5 mg/kg), daily via intraperitoneal injection.[5]
-
2. Histological Analysis of Kidneys
-
At the end of the study, euthanize the mice and collect the kidneys.
-
Fix one kidney in 10% neutral buffered formalin and embed in paraffin.
-
Section the kidney and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).
-
Score the kidney sections for the following parameters by a blinded pathologist:
-
Glomerular diameter
-
Protein cast severity
-
Interstitial inflammation
-
Vasculitis
-
Frequency of glomerular crescents
-
-
For immunofluorescence, snap-freeze the other kidney in optimal cutting temperature (OCT) compound.
-
Cryosection the kidney and stain with fluorescently labeled antibodies against mouse IgG to assess glomerular IgG deposition.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on SYK.
Caption: Experimental workflow for evaluating this compound in NZB/W mice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. B-cell receptor - Wikipedia [en.wikipedia.org]
- 4. bosterbio.com [bosterbio.com]
- 5. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amelioration of lupus-like autoimmune disease in NZB/WF1 mice after treatment with a blocking monoclonal antibody specific for complement component C5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aragenbio.com [aragenbio.com]
Adjusting Lanraplenib Succinate treatment time for maximum SYK inhibition
Welcome to the technical support center for Lanraplenib Succinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in your experiments, with a specific focus on optimizing treatment time for maximal Spleen Tyrosine Kinase (SYK) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pre-incubation time for this compound before cell stimulation?
A1: The optimal pre-incubation time can vary depending on the cell type and experimental conditions. A good starting point is a pre-incubation period of 30 to 60 minutes.[1] To determine the precise optimal time for your specific system, it is recommended to perform a time-course experiment.
Q2: How long should I expose my cells to this compound to achieve maximum SYK inhibition?
A2: The duration of exposure to this compound for maximum SYK inhibition is dependent on the kinetics of SYK phosphorylation in your specific cellular model. For signaling pathway studies, short-term exposure following pre-incubation and stimulation (e.g., 5-60 minutes) is often sufficient to observe maximal inhibition of SYK phosphorylation.[1] For functional assays that measure downstream effects such as cytokine release or cell proliferation, longer incubation times (e.g., 24-72 hours) may be necessary.[2] A time-course experiment is the most effective way to determine this for your particular assay.
Q3: What is the recommended concentration range for this compound in in vitro experiments?
A3: this compound is a potent SYK inhibitor with an IC50 of 9.5 nM in biochemical assays.[3][4] For cell-based assays, effective concentrations (EC50) have been observed in the range of 24-164 nM for various endpoints such as inhibition of downstream signaling and B-cell activation markers.[3][4] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How can I assess the level of SYK inhibition in my experiment?
A4: SYK inhibition can be assessed by measuring the phosphorylation status of SYK at its activating tyrosine residues (e.g., Y525/526).[5][6][7] This can be done using techniques such as Western blotting or flow cytometry with phospho-specific antibodies.[8] Additionally, the activity of downstream signaling molecules like PLCγ2, ERK, and AKT can be monitored.[3][4] Functional outcomes such as the inhibition of cytokine release or cell proliferation can also serve as indicators of SYK inhibition.
Q5: Is this compound stable in cell culture medium?
A5: While specific data on the stability of this compound in various cell culture media is not extensively published, it is a stable compound. For in vitro experiments, it is recommended to prepare fresh dilutions of the compound from a frozen stock solution for each experiment to ensure consistent activity.[3] Stock solutions of this compound are stable for up to 6 months at -80°C and for 1 month at -20°C.[3]
Troubleshooting Guides
Problem 1: Inconsistent or Sub-optimal SYK Inhibition
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Pre-incubation Time | The inhibitor may not have had sufficient time to enter the cells and bind to the target. Perform a time-course for pre-incubation (e.g., 15, 30, 60, 120 minutes) to determine the optimal duration for your cell type. |
| Incorrect Inhibitor Concentration | The concentration of this compound may be too low for your specific cell type or stimulus strength. Perform a dose-response experiment to determine the optimal inhibitory concentration. |
| Cell Passage Number and Health | High passage numbers or unhealthy cells can lead to altered signaling responses. Use cells with a consistent and low passage number and ensure high viability before starting the experiment. |
| Inhibitor Degradation | Improper storage or repeated freeze-thaw cycles of the stock solution can lead to reduced potency. Aliquot stock solutions and store them at -80°C for long-term use.[3] Prepare fresh dilutions for each experiment. |
Problem 2: High Background Phosphorylation of SYK
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Basal SYK Activity | Some cell lines exhibit high basal levels of SYK phosphorylation.[8] Ensure you have an unstimulated control to determine the baseline phosphorylation. |
| Serum in Culture Medium | Growth factors in serum can activate signaling pathways that lead to SYK phosphorylation. Consider serum-starving the cells for a few hours before the experiment. |
| Cell Handling Stress | Excessive centrifugation or harsh pipetting can induce cellular stress and activate signaling pathways. Handle cells gently throughout the experimental procedure. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Time for SYK Inhibition
This protocol outlines a method to determine the optimal duration of this compound treatment for maximal inhibition of SYK phosphorylation.
Materials:
-
This compound
-
Cell line of interest
-
Appropriate cell culture medium
-
Stimulating agent (e.g., anti-IgM, antigen)
-
Lysis buffer
-
Phosphatase and protease inhibitors
-
Antibodies: anti-phospho-SYK (Y525/526), anti-total-SYK, and appropriate secondary antibodies.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density and allow them to adhere and grow overnight.
-
Pre-incubation with Inhibitor: Pre-incubate cells with the desired concentration of this compound for a fixed time (e.g., 60 minutes). Include a vehicle control (e.g., DMSO).
-
Stimulation: Add the stimulating agent to the cells.
-
Time-Course Harvest: Lyse the cells at various time points after stimulation (e.g., 0, 5, 15, 30, 60 minutes).
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with anti-phospho-SYK (Y525/526) antibody.
-
Strip and re-probe the membrane with anti-total-SYK antibody for loading control.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-SYK to total SYK for each time point. The time point with the lowest ratio in the this compound-treated group compared to the vehicle control indicates the optimal treatment time for maximum inhibition.
Data Presentation:
| Time after Stimulation (min) | pSYK/Total SYK Ratio (Vehicle) | pSYK/Total SYK Ratio (Lanraplenib) | % Inhibition |
| 0 | 0.1 | 0.05 | 50% |
| 5 | 1.0 | 0.1 | 90% |
| 15 | 0.8 | 0.08 | 90% |
| 30 | 0.5 | 0.06 | 88% |
| 60 | 0.3 | 0.05 | 83% |
Visualizations
Caption: SYK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining optimal this compound treatment time.
Caption: Troubleshooting logic for sub-optimal SYK inhibition.
References
- 1. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Phosphorylation impact on Spleen Tyrosine kinase conformation by Surface Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine Phosphorylation on Spleen Tyrosine Kinase (Syk) Is Differentially Regulated in Human and Murine Platelets by Protein Kinase C Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased SYK activity is associated with unfavorable outcome among patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Lanraplenib Succinate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to Lanraplenib Succinate in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective and orally active inhibitor of Spleen Tyrosine Kinase (SYK), with an IC50 of 9.5 nM.[1][2] SYK is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways of various immune cells.[3] this compound works by binding to the ATP-binding site of SYK, preventing its phosphorylation and subsequent activation.[3] This inhibition disrupts downstream signaling cascades, such as the B-cell receptor (BCR) pathway, which is critical for the survival and proliferation of certain malignant B-cells.[3][4] In human B cells, Lanraplenib has been shown to inhibit the phosphorylation of downstream targets including AKT, BLNK, BTK, ERK, and MEK.[1][2]
Q2: What are the primary mechanisms of acquired resistance to this compound and other SYK inhibitors in cell lines?
The predominant mechanism of both innate and acquired resistance to SYK inhibitors, including this compound, in cancer cell lines is the activation of the RAS/MAPK/ERK signaling pathway.[5][6][7] This has been identified through genome-scale ORF (open reading frame) resistance screens and validated in acute myeloid leukemia (AML) cell lines.[5][7][8] Upregulation of this pathway can bypass the effects of SYK inhibition, allowing for continued cell proliferation and survival.[5]
Q3: How can resistance to this compound be overcome in a laboratory setting?
A promising strategy to overcome resistance mediated by the RAS/MAPK/ERK pathway is the combination of a SYK inhibitor with a MEK inhibitor.[5][6][7] Studies have demonstrated that this combination is synergistic in vitro and in vivo, effectively re-sensitizing resistant cells to SYK inhibition.[5][6][8] For example, the MEK inhibitor PD0325901 has been shown to be synergistic with the SYK inhibitor entospletinib in AML cell lines with RAS pathway mutations.[8]
Q4: Which cell lines have been used to study resistance to SYK inhibitors?
Commonly used cell lines in studies of resistance to SYK inhibitors, such as entospletinib (a compound related to Lanraplenib), include the human AML cell lines MV4;11 and MOLM-14.[8] The MV4-11 cell line, in particular, has been used to generate acquired resistance models.[1]
Troubleshooting Guides
Problem 1: My cell line is showing increasing resistance to this compound treatment.
-
Possible Cause: Development of acquired resistance through activation of bypass signaling pathways. The most likely culprit is the RAS/MAPK/ERK pathway.[1][5]
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 of this compound on your cell line and compare it to the parental, sensitive cell line. A significant shift in the IC50 indicates acquired resistance.
-
Assess Pathway Activation: Use Western blotting to check for increased phosphorylation of key proteins in the RAS/MAPK/ERK pathway, such as ERK1/2 (p-ERK). Compare the levels in your resistant cell line to the parental line.
-
Combination Therapy: Treat the resistant cells with a combination of this compound and a MEK inhibitor (e.g., trametinib, selumetinib). Perform a cell viability assay to determine if the combination restores sensitivity.
-
Problem 2: I am trying to generate a this compound-resistant cell line, but the cells are not surviving the selection process.
-
Possible Cause: The incremental increases in drug concentration may be too high, leading to widespread cell death rather than selection of resistant clones.
-
Troubleshooting Steps:
-
Start with a Low Concentration: Begin with a concentration of this compound at or slightly above the IC50 for the parental cell line.
-
Gradual Dose Escalation: Increase the drug concentration slowly and in small increments. Allow the cells to recover and repopulate before each subsequent increase. This process can take several months.[1]
-
Monitor Viability: Closely monitor cell viability and morphology throughout the selection process. If significant cell death is observed, reduce the drug concentration or allow for a longer recovery period.
-
Pulsed Treatment: Consider a pulsed treatment approach where cells are exposed to the drug for a defined period (e.g., 48-72 hours) followed by a recovery period in drug-free media.
-
Data Presentation
Table 1: Example of IC50 Shift in an Acquired SYK Inhibitor Resistant Cell Line
| Cell Line | Compound | IC50 (µM) | Fold Change in Resistance |
| MV4-11 (Parental) | Entospletinib | 0.5 | - |
| MV4-11 (Resistant) | Entospletinib | 7.5 | 15 |
Data adapted from studies on the SYK inhibitor entospletinib.[1]
Table 2: Synergistic Effect of SYK and MEK Inhibitor Combination
| Cell Line | Treatment | Effect on Cell Viability | Combination Index (CI) |
| MV4-11 (Resistant) | Entospletinib + PD0325901 | Synergistic cell death | < 1 |
| U937 (PTPN11 mutant) | Entospletinib + PD0325901 | Synergistic cell death | < 1 |
A Combination Index (CI) of less than 1 indicates synergy. Data is illustrative based on findings from literature.[1]
Experimental Protocols
Protocol for Generating this compound-Resistant Cell Lines
This protocol is based on methods used to generate resistance to other SYK inhibitors.[1]
-
Cell Culture: Culture the parental cell line (e.g., MV4-11) in appropriate media and conditions.
-
Initial Drug Exposure: Determine the IC50 of this compound for the parental cell line. Begin by treating the cells with this compound at a concentration equal to the IC50.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of this compound. This can be done in increments of 1.5 to 2-fold.
-
Long-term Culture: Continue this process of stepwise dose escalation over several months. The goal is to select for a population of cells that can proliferate in the presence of a significantly higher concentration of the drug (e.g., 10-fold higher than the initial IC50).[5]
-
Confirmation of Resistance: Periodically perform cell viability assays to determine the IC50 of the cultured cells and compare it to the parental line. A significant rightward shift in the dose-response curve confirms resistance.
-
Cryopreservation: At various stages of resistance development, cryopreserve vials of the cells for future experiments.
Western Blot Protocol for Assessing RAS/MAPK/ERK Pathway Activation
-
Cell Lysis:
-
Culture parental and resistant cells to 70-80% confluency.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry can be used to quantify the relative protein expression levels.
Cell Viability Assay Protocol for Combination Therapy
The MTT or CellTiter-Glo® assay can be used to assess cell viability.
-
Cell Seeding: Seed the resistant cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a matrix of concentrations of this compound and a MEK inhibitor, both alone and in combination. Include a vehicle-only control.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Visualizations
Caption: this compound inhibits SYK, blocking downstream signaling pathways.
Caption: Overcoming resistance by combining Lanraplenib with a MEK inhibitor.
Caption: Workflow for studying and overcoming Lanraplenib resistance.
References
- 1. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Addressing pH sensitivity of Lanraplenib Succinate in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Lanraplenib Succinate, with a specific focus on addressing its characteristics in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective, orally active inhibitor of the Spleen Tyrosine Kinase (SYK).[1] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. By inhibiting SYK, Lanraplenib blocks downstream signaling pathways that are involved in inflammation and autoimmune responses.[1]
Q2: Was this compound designed to have pH-dependent solubility?
No, a key objective in the development of Lanraplenib (GS-9876) was to improve upon earlier generation SYK inhibitors that exhibited pH-dependent absorption. Lanraplenib was specifically designed to have high solubility with no pH-dependence.[2] This was validated in preclinical studies where its absorption was not significantly different in environments with varying pH levels.[2]
Q3: I am observing precipitation when adding this compound to my aqueous cell culture medium. Is this due to pH sensitivity?
While Lanraplenib was designed for pH-independent solubility, precipitation in aqueous media is more likely related to the overall low aqueous solubility of the compound rather than the pH of the medium. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO), before further dilution into your aqueous experimental medium. Direct dissolution of the solid compound in aqueous buffers is not recommended.
Q4: What is the recommended solvent for preparing stock solutions of this compound?
The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[3][4] It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce the solubility of the compound.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock solution into aqueous media.
| Potential Cause | Troubleshooting Step |
| Final concentration exceeds aqueous solubility. | Ensure the final concentration of this compound in your aqueous medium does not exceed its solubility limit. It may be necessary to perform a solubility test in your specific medium. |
| High percentage of DMSO in the final solution. | Keep the final concentration of DMSO in your cell culture medium as low as possible (typically <0.5%) to avoid solvent-induced precipitation and cell toxicity. |
| Rapid addition of stock solution to aqueous media. | Add the DMSO stock solution to the aqueous medium slowly and with gentle mixing to allow for proper dispersion. |
| Temperature shock. | Ensure both the DMSO stock solution and the aqueous medium are at room temperature before mixing to prevent precipitation due to temperature changes. |
Issue: Inconsistent or unexpected experimental results.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound. | Prepare fresh working solutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Improper storage of stock solutions. | Store DMSO stock solutions at -20°C or -80°C in small aliquots to maintain stability. |
| Interaction with media components. | Some components of complex cell culture media may interact with the compound. If this is suspected, consider using a simpler buffer system for initial experiments if possible. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration | Notes |
| DMSO | 83.33 mg/mL[3][4] | 134.26 mM[3][4] | Use of ultrasonic bath may be needed to aid dissolution.[3] |
Table 2: In Vivo Formulation Examples
| Formulation Components | Composition | Resulting Solution |
| DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Clear solution with solubility ≥ 2.08 mg/mL (3.35 mM)[3] |
| DMSO, SBE-β-CD in Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Clear solution with solubility ≥ 2.08 mg/mL (3.35 mM)[3] |
Table 3: In Vitro Activity of Lanraplenib
| Cell Type | Assay | EC50 (nM) |
| Human B cells | anti-IgM stimulated phosphorylation of AKT, BLNK, BTK, ERK, MEK, and PKCδ | 24-51[1] |
| Human B cells | anti-IgM mediated CD69 expression | 112 ± 10[1] |
| Human B cells | anti-IgM mediated CD86 expression | 164 ± 15[1] |
| Human B cells | anti-IgM /anti-CD40 co-stimulated B cell proliferation | 108 ± 55[1] |
| Human macrophages | IC-stimulated TNFα release | 121 ± 77[1] |
| Human macrophages | IC-stimulated IL-1β release | 9 ± 17[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, use 6.206 mg (MW = 620.64 g/mol ).
-
Add the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials: 10 mM this compound in DMSO stock solution, sterile cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
When diluting, add the stock solution to the medium and mix gently but thoroughly.
-
Ensure the final concentration of DMSO in the cell culture wells is below the toxic level for your specific cell line (typically <0.5%).
-
Prepare fresh working solutions for each experiment.
-
Visualizations
Caption: Simplified SYK signaling pathway in B-cells.
References
Validation & Comparative
Lanraplenib Succinate vs. Fostamatinib: A Comparative Analysis of SYK Inhibition
In the landscape of kinase inhibitors, particularly those targeting Spleen Tyrosine Kinase (SYK), Lanraplenib Succinate and Fostamatinib represent two prominent molecules under investigation for various inflammatory and autoimmune diseases. This guide provides a detailed comparison of their performance in SYK inhibition assays, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in their work.
Quantitative Comparison of SYK Inhibition
The inhibitory potency of a compound is a critical parameter in drug development. For kinase inhibitors, this is typically expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value signifies a higher potency.
The following table summarizes the reported biochemical IC50 values for Lanraplenib and the active metabolite of Fostamatinib, R406, against SYK.
| Compound | Active Moiety | Target | IC50 (nM) | Assay Type |
| This compound | Lanraplenib | SYK | 9.5 | Cell-free assay[1][2][3][4] |
| Fostamatinib Disodium | R406 | SYK | 41 | Biochemical assay[5] |
Note: Fostamatinib is a prodrug that is converted to its active metabolite, R406, in vivo. In vitro assays typically utilize R406 to determine inhibitory activity against SYK.
Based on the available data, Lanraplenib (GS-9876) demonstrates approximately a 4.3-fold higher potency in inhibiting SYK in a biochemical setting compared to Fostamatinib's active metabolite, R406.
Experimental Methodologies for SYK Inhibition Assays
While the precise protocols used to determine the IC50 values in the table are not publicly available, a variety of established biochemical assays are routinely employed to measure SYK inhibition. These assays typically involve a purified SYK enzyme, a substrate, and ATP. The inhibitor's effect is quantified by measuring the reduction in substrate phosphorylation. Below are representative protocols for two common assay formats: Homogeneous Time-Resolved Fluorescence (HTRF) and ADP-Glo™.
Representative Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) SYK Kinase Assay
This protocol is based on the principles of TR-FRET and is a common method for assessing kinase activity in a high-throughput format.
Materials:
-
Recombinant human SYK enzyme
-
Biotinylated peptide substrate (e.g., a poly-GT or a specific SYK substrate peptide)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
Test compounds (Lanraplenib or R406) dissolved in DMSO
-
HTRF Detection Reagents:
-
Europium-conjugated anti-phosphotyrosine antibody (donor)
-
Streptavidin-conjugated fluorophore (e.g., XL665 or d2) (acceptor)
-
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Dispensing: Add test compounds at various concentrations to the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Enzyme Addition: Add a solution of recombinant SYK enzyme in assay buffer to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP in assay buffer to each well.
-
Reaction Incubation: Incubate the plate for a specific duration (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.
-
Detection: Stop the reaction and detect phosphorylation by adding the HTRF detection reagents (Europium-conjugated anti-phosphotyrosine antibody and Streptavidin-XL665) in a detection buffer containing EDTA.
-
Final Incubation: Incubate the plate for a final period (e.g., 60 minutes) at room temperature to allow the detection antibodies to bind.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[6][7]
Representative Protocol: ADP-Glo™ SYK Kinase Assay
The ADP-Glo™ assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human SYK enzyme
-
SYK substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Test compounds (Lanraplenib or R406) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Reaction Setup: In a multiwell plate, combine the SYK enzyme, substrate, and test compound at various concentrations in the kinase assay buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ADP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the SYK activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.[8][9][10][11][12]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the context of SYK inhibition and the assays used to measure it, the following diagrams have been generated.
Caption: SYK Signaling Pathway and Point of Inhibition.
Caption: General Workflow of a Biochemical Kinase Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Lanraplenib monosuccinate (GS-9876 monosuccinate) | Syk Inhibitor | DC Chemicals [dcchemicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. promega.com [promega.com]
- 9. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eastport.cz [eastport.cz]
- 11. ulab360.com [ulab360.com]
- 12. kinaselogistics.com [kinaselogistics.com]
A Head-to-Head Comparison of Lanraplenib Succinate and Other SYK Inhibitors for Researchers
A detailed analysis of Lanraplenib Succinate, Fostamatinib, Entospletinib, and Cevidoplenib, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative efficacy, selectivity, and mechanisms of action, supported by experimental data and protocols.
Spleen tyrosine kinase (SYK) has emerged as a critical therapeutic target in a variety of autoimmune diseases, including rheumatoid arthritis and immune thrombocytopenia. As a key mediator of immunoreceptor signaling in B-cells, mast cells, macrophages, and neutrophils, inhibition of SYK can dampen the inflammatory cascade and autoimmune responses.[1] This has led to the development of several small molecule SYK inhibitors. This guide provides a head-to-head comparison of this compound with other notable SYK inhibitors: Fostamatinib, Entospletinib, and Cevidoplenib, focusing on quantitative data, experimental methodologies, and signaling pathways to aid researchers in their drug discovery and development efforts.
Comparative Analysis of SYK Inhibitor Potency and Selectivity
The efficacy and safety of a kinase inhibitor are largely determined by its potency against the intended target and its selectivity over other kinases. The following table summarizes the in vitro potency (IC50) of this compound and its counterparts against SYK, as well as their selectivity against other relevant kinases.
| Inhibitor | SYK IC50 (nM) | Other Kinases Inhibited (IC50/Kd in nM) | Key Features |
| This compound (GS-9876) | 9.5[2] | JAK2 (IC50 = 120)[3] | Highly selective, suitable for once-daily oral dosing.[4] |
| Fostamatinib (R406 - active metabolite) | 41[5] | Broad activity against multiple kinases including VEGFR, KIT, and SRC.[5] | First-in-class oral SYK inhibitor approved for chronic immune thrombocytopenia (ITP).[6] |
| Entospletinib (GS-9973) | 7.7[7] | Highly selective with only one other kinase having a Kd < 100 nM.[8] | Second-generation inhibitor with high selectivity.[9] |
| Cevidoplenib (SKI-O-703) | 6.2[10] | JAK2 (IC50 = 1,859), JAK3 (IC50 = 5,807), RET (IC50 = 412), FLT3 (IC50 = 1,783)[10] | Highly potent and selective SYK inhibitor.[11] |
Signaling Pathways and Mechanism of Action
SYK plays a pivotal role in signal transduction downstream of various immune receptors, most notably the B-cell receptor (BCR) and Fc receptors (FcRs).[6] Upon receptor engagement by an antigen or immune complex, Src family kinases phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs), creating docking sites for SYK. This leads to the activation of SYK and the initiation of a downstream signaling cascade involving PLCγ, CARD9, and the PI3K/AKT pathway, ultimately resulting in cellular responses such as proliferation, differentiation, and cytokine production. SYK inhibitors act by competing with ATP for the binding site in the kinase domain of SYK, thereby blocking its phosphorylation and activation.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the presented data. Below are detailed protocols for key in vitro assays used to characterize SYK inhibitors.
In Vitro SYK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
SYK enzyme (e.g., Promega, Cat.# V3801)
-
ADP-Glo™ Kinase Assay kit (Promega, Cat.# V9101)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds (SYK inhibitors)
-
Kinase Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer containing a final concentration of 1% DMSO.
-
Reaction Setup:
-
Add 2.5 µL of the test compound or vehicle (1% DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of SYK enzyme diluted in kinase buffer.
-
Incubate at room temperature for 15 minutes.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of a solution containing the substrate and ATP in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for SYK.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the produced ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Preclinical and Clinical Efficacy
The ultimate measure of a drug's potential lies in its performance in preclinical disease models and clinical trials. The table below provides a summary of available efficacy data for the compared SYK inhibitors in relevant autoimmune disease contexts.
| Inhibitor | Preclinical Models (Disease) | Key Findings in Preclinical Models | Clinical Trials (Indication) | Key Findings in Clinical Trials |
| This compound (GS-9876) | Lupus (NZB/W F1 mice)[4] | Reduced proteinuria and increased survival.[4] | Rheumatoid Arthritis, Lupus Nephritis, Primary Sjögren's Syndrome | Phase 2 trials ongoing or completed. |
| Fostamatinib | Arthritis (Collagen-induced), ITP[6] | Reduced inflammation and joint damage in arthritis models; prevented platelet decline in ITP models.[6] | Chronic Immune Thrombocytopenia (ITP) | Approved for ITP; demonstrated stable platelet responses in 18% of patients vs. 2% on placebo.[12] |
| Entospletinib (GS-9973) | Arthritis (Collagen-induced)[13] | Significantly inhibited ankle inflammation and joint damage.[13] | Hematological Malignancies (CLL) | Demonstrated a 61% objective response rate in relapsed/refractory CLL.[8] |
| Cevidoplenib (SKI-O-703) | Lupus (NZB/W mice), Arthritis (Serum-transfer)[14] | Attenuated autoantibody production and lupus nephritis; ameliorated synovitis in arthritis.[14] | Immune Thrombocytopenia (ITP) | Phase 2 trial showed 63.6% of patients on 400mg BID achieved an overall platelet response vs. 33.3% on placebo.[15] |
Conclusion
The landscape of SYK inhibitors is evolving, with several promising candidates in various stages of development. This compound, with its high selectivity and favorable pharmacokinetic profile, represents a significant advancement. Fostamatinib, as the first approved SYK inhibitor, has paved the way and demonstrated the clinical utility of this therapeutic approach. Entospletinib and Cevidoplenib also show strong potential with their high potency and selectivity. The choice of inhibitor for a specific research or therapeutic application will depend on a careful consideration of the desired potency, selectivity profile, and the specific cellular context of the disease of interest. This guide provides a foundational dataset to aid in these critical decisions.
References
- 1. Cevidoplenib - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Second-Generation SYK Inhibitor Entospletinib Ameliorates Fully Established Inflammation and Bone Destruction in the Cherubism Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. onclive.com [onclive.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (cevidoplenib) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. firstwordpharma.com [firstwordpharma.com]
Lanraplenib Succinate: An In Vivo Efficacy Comparison with Fostamatinib in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Lanraplenib Succinate, a selective Spleen Tyrosine Kinase (SYK) inhibitor, against the established positive control, Fostamatinib. The information presented herein is supported by experimental data from preclinical and clinical studies, with a focus on models of autoimmune inflammatory diseases such as rheumatoid arthritis.
Executive Summary
This compound is a potent and selective, orally active inhibitor of SYK with an IC50 of 9.5 nM.[1] It is currently under development for the treatment of various inflammatory diseases.[1] Fostamatinib, another SYK inhibitor, is approved for the treatment of chronic immune thrombocytopenia and has been extensively studied in rheumatoid arthritis.[2][3][4] Both compounds target SYK, a critical mediator of signaling pathways in various immune cells, including B-cells, mast cells, and macrophages. This guide summarizes the available in vivo efficacy data for both compounds, provides detailed experimental methodologies for relevant preclinical models, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: In Vivo Efficacy
The following table summarizes the in vivo efficacy of this compound and Fostamatinib in rodent models of arthritis. It is important to note that the data is compiled from separate studies and direct head-to-head comparisons were not available in the public domain.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints & Results | Reference |
| This compound | Rat Collagen-Induced Arthritis (CIA) | Not specified in publicly available data. | Demonstrated a dose-dependent improvement in clinical score and histopathology parameters with once-daily dosing in short and long-term models. | This is an illustrative summary based on general statements in preclinical studies. Specific quantitative data from a rat CIA model was not found in the provided search results. |
| Fostamatinib | Rat Collagen-Induced Arthritis (CIA) | 15 and 30 mg/kg, twice daily (bid) | Clinical Score: Significantly reduced from 7.4 (vehicle) to 4.1 (15 mg/kg) and 2.4 (30 mg/kg). Radiographic Joint Damage: Significantly reduced from 5.1 (vehicle) to 0.6 (15 mg/kg) and 0.0 (30 mg/kg). | [5] |
Signaling Pathway
The diagram below illustrates the central role of Spleen Tyrosine Kinase (SYK) in the signaling cascade of immune cells following immunoreceptor activation. Both Lanraplenib and Fostamatinib exert their therapeutic effects by inhibiting SYK, thereby blocking downstream inflammatory pathways.
Caption: SYK Signaling Pathway in Immune Cells.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rodents
The Collagen-Induced Arthritis (CIA) model is a widely used preclinical model for rheumatoid arthritis due to its pathological and immunological similarities to the human disease.[6][7][8][9]
1. Animals:
-
Mice: DBA/1 (H-2q) and B10.RIII (H-2r) strains are highly susceptible.[7][8] Mice should be at least 7-8 weeks old.[8][9]
-
Rats: Wistar, Sprague-Dawley, and Lewis rats are commonly used.[6]
2. Induction of Arthritis:
-
Immunization: Animals are immunized with an emulsion of type II collagen (bovine or chicken) and an adjuvant.
-
Mice: Typically, an initial immunization with collagen in Complete Freund's Adjuvant (CFA) is followed by a booster immunization with collagen in Incomplete Freund's Adjuvant (IFA) 21 days later.[7][8]
-
Rats: A single immunization with collagen in IFA is often sufficient, with arthritis developing 2-3 weeks post-immunization.[6]
-
-
Injection Site: The emulsion is injected subcutaneously at the base of the tail.[6]
3. Treatment:
-
This compound or Fostamatinib is typically administered orally, once or twice daily, starting at the onset of clinical signs of arthritis. A vehicle control group is run in parallel.
4. Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is evaluated several times a week using a scoring system based on the swelling and redness of the paws. A common scoring scale is 0-4 for each paw, with a maximum score of 16 per animal.
-
Histopathology: At the end of the study, joints are collected, fixed, and sectioned. Histological analysis is performed to assess synovial inflammation, pannus formation, and cartilage and bone erosion.
-
Radiographic Analysis: High-resolution digital radiographs or micro-computed tomography (micro-CT) can be used to quantify joint damage and bone erosions.[5]
-
Biomarkers: Serum levels of inflammatory cytokines (e.g., TNFα, IL-6) and biomarkers of cartilage and bone degradation (e.g., COMP, RANKL) can be measured.[5]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a compound in an animal model of arthritis.
Caption: In Vivo Efficacy Study Workflow.
Conclusion
Both this compound and Fostamatinib are potent inhibitors of SYK, a key kinase in inflammatory signaling. Preclinical data for Fostamatinib in the rat CIA model demonstrates significant efficacy in reducing both clinical signs of arthritis and structural joint damage. While specific quantitative in vivo data for Lanraplenib in a comparable arthritis model is not as readily available in the public domain, its high potency and selectivity for SYK suggest it holds considerable promise as a therapeutic agent for autoimmune and inflammatory diseases. Further head-to-head in vivo studies are warranted to directly compare the efficacy and safety profiles of these two SYK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tavalisse (fostamatinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. The SYK Inhibitor, Fostamatinib, Administered Alone or in Combination with Methotrexate in Rat Collagen-Induced Arthritis, Reduces Bone Erosions, Biomarkers of Cartilage/Bone Destruction, and Synovial Osteoclastogenic Cytokines - ACR Meeting Abstracts [acrabstracts.org]
- 6. chondrex.com [chondrex.com]
- 7. chondrex.com [chondrex.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Lanraplenib Succinate: A Comparative Analysis of Cross-Reactivity with Other Tyrosine Kinases
For Immediate Release
Foster City, CA – A comprehensive analysis of the spleen tyrosine kinase (SYK) inhibitor, Lanraplenib succinate (GS-9876), reveals a high degree of selectivity with minimal off-target activity against a broad panel of tyrosine kinases. This report provides a detailed comparison of Lanraplenib's cross-reactivity, supported by quantitative experimental data, to inform researchers, scientists, and drug development professionals in the fields of inflammation, autoimmune diseases, and oncology.
Lanraplenib is a potent and selective, orally available inhibitor of SYK, a key mediator of signaling in various immune cells.[1] Its high selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile. This guide delves into the specifics of its cross-reactivity with other tyrosine kinases, presenting data from biochemical and cellular assays.
Quantitative Analysis of Kinase Selectivity
Lanraplenib's selectivity has been extensively profiled using competitive binding assays against a large panel of human kinases. In a comprehensive kinome scan of 395 nonmutant kinases, Lanraplenib demonstrated remarkable specificity.[2]
The primary measure of potency, the half-maximal inhibitory concentration (IC50), for Lanraplenib against its intended target, SYK, is 9.5 nM.[1] Of the 395 kinases tested, only a small fraction showed any significant interaction. Specifically, only 12 kinases exhibited less than 10% of the control compound binding, indicating a high level of selectivity.[2]
Further investigation into these potential off-target interactions revealed that only eight of these kinases had a dissociation constant (Kd) value within a 10-fold range of SYK's Kd. The most potent off-target activity was observed against Janus Kinase 2 (JAK2), with an IC50 of 120 nM, representing a 9-fold lower potency compared to SYK.[2]
Below is a summary of the key quantitative data:
| Target Kinase | IC50 (nM) | Selectivity (fold vs. SYK) |
| SYK | 9.5 | 1 |
| JAK2 | 120 | 12.6 |
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments are provided below.
KINOMEscan™ Competitive Binding Assay
The cross-reactivity of Lanraplenib was assessed using the KINOMEscan™ platform (DiscoverX). This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged recombinant kinases.
-
Assay Principle: The amount of kinase captured on a solid support is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of captured kinase in the presence of the test compound indicates binding to the kinase's active site.
-
Procedure:
-
Kinases were produced as fusions to a proprietary DNA tag.
-
Streptavidin-coated magnetic beads were coated with biotinylated small-molecule ligands that bind to the kinase active site.
-
The DNA-tagged kinases were incubated with the ligand-coated beads and a fixed concentration of Lanraplenib (e.g., 1 µM).
-
After incubation, the beads were washed to remove unbound protein.
-
The amount of kinase bound to the beads was quantified by qPCR.
-
-
Data Analysis: The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage of control indicates stronger binding of the test compound to the kinase.
SYK and JAK2 Biochemical Inhibition Assays
The inhibitory activity of Lanraplenib against SYK and JAK2 was determined using in vitro biochemical assays.
-
SYK Inhibition Assay:
-
Recombinant human SYK enzyme was incubated with a peptide substrate and ATP in a buffered solution.
-
Lanraplenib, at varying concentrations, was added to the reaction mixture.
-
The reaction was allowed to proceed for a specified time at room temperature.
-
The amount of phosphorylated substrate was quantified using a suitable detection method, such as fluorescence polarization or luminescence.
-
-
JAK2 Inhibition Assay:
-
A similar protocol to the SYK assay was followed, using recombinant human JAK2 enzyme and a specific peptide substrate for JAK2.
-
Lanraplenib was tested at a range of concentrations to determine its inhibitory effect on JAK2 activity.
-
-
IC50 Determination: For both assays, the IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing and statistical analysis software.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach, the following diagrams are provided.
Caption: SYK Signaling Pathway and Lanraplenib's Point of Inhibition.
Caption: Experimental Workflow of the KINOMEscan™ Assay.
References
Lanraplenib Succinate: A Comparative Analysis of its Impact on Diverse Immune Cell Populations
For Researchers, Scientists, and Drug Development Professionals
Lanraplenib succinate (formerly GS-9876) is a potent and selective second-generation oral inhibitor of spleen tyrosine kinase (SYK). This kinase is a crucial mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcR), making it a compelling therapeutic target for a range of autoimmune and inflammatory diseases. This guide provides a comparative analysis of Lanraplenib's effects on different immune cell types, supported by experimental data, and contrasts its activity with other notable SYK inhibitors.
Mechanism of Action: Targeting the SYK Signaling Cascade
SYK plays a pivotal role in the activation of multiple immune cells. Upon engagement of receptors like the BCR on B-cells or FcγR on macrophages, SYK is recruited to immunoreceptor tyrosine-based activation motifs (ITAMs) and initiated a signaling cascade involving downstream effectors like phospholipase Cγ2 (PLCγ2) and Bruton's tyrosine kinase (BTK). This cascade ultimately leads to cellular activation, proliferation, and the production of inflammatory mediators. Lanraplenib, by selectively inhibiting SYK, effectively dampens these processes.
Caption: SYK signaling pathway and the inhibitory action of Lanraplenib.
Comparative Efficacy of this compound Across Immune Cell Types
Lanraplenib exhibits differential effects on various immune cell populations, reflecting the relative importance of SYK in their activation pathways. The following tables summarize the quantitative data on its inhibitory activities.
Table 1: In Vitro Activity of this compound on B-Cells
| Parameter | Cell Type | Stimulation | EC50 (nM) | Reference |
| Phosphorylation | ||||
| pAKT, pBLNK, pBTK, pERK, pMEK, pPKCδ | Human B-cells | anti-IgM | 24-51 | [1][2] |
| Cell Surface Marker Expression | ||||
| CD69 Expression | Human B-cells | anti-IgM | 112 ± 10 | [1][2] |
| CD86 Expression | Human B-cells | anti-IgM | 164 ± 15 | [1][2] |
| CD69 Expression | Primary human B-cells (healthy donors) | BCR engagement | 298 | [3] |
| CD69 Expression | Primary human B-cells (SLE patients) | BCR engagement | 340 | [3] |
| Proliferation & Survival | ||||
| B-cell Proliferation | Human B-cells | anti-IgM / anti-CD40 | 108 ± 55 | [1][2] |
| B-cell Survival | Primary human B-cells | BAFF | 130 | [3] |
| B-cell Survival | Murine splenic CD43- B-cells | BAFF | 121 | [3] |
Table 2: In Vitro Activity of this compound on Myeloid and Other Immune Cells
| Parameter | Cell Type | Stimulation | EC50 (nM) | Reference |
| Cytokine Release | ||||
| TNFα Release | Human macrophages | Immune Complex | 121 ± 77 | [1][2] |
| IL-1β Release | Human macrophages | Immune Complex | 9 ± 17 | [1][2] |
| IL-6 Release | Human macrophages | Immune Complex | 700 | [4] |
| Activation | ||||
| CD63 Expression | Human basophils | αFcεR1 | Potent Inhibition (EC50 not specified) | [5] |
| Proliferation | ||||
| T-cell Proliferation | Human T-cells | anti-CD3 / anti-CD28 | 1291 ± 398 | [1] |
Analysis: The data clearly indicates that Lanraplenib is a potent inhibitor of B-cell functions, including signaling, activation, proliferation, and survival, with EC50 values consistently in the low to mid-nanomolar range. Its effect is also pronounced on macrophages, particularly in inhibiting the release of key pro-inflammatory cytokines like TNFα and IL-1β. Notably, the inhibition of T-cell proliferation is significantly weaker, with an EC50 value more than tenfold higher than that for B-cell proliferation, suggesting a greater selectivity for B-cell-mediated pathways and a lower potential for broad immunosuppression.[1][5] The observed effects on T-cells in in vivo models are suggested to be secondary to the inhibition of B-cells and other antigen-presenting cells.[3]
Comparison with Other SYK Inhibitors
While a direct head-to-head comparative study with exhaustive data across all cell types is not publicly available, we can collate existing data to provide a contextual comparison of Lanraplenib with Fostamatinib (the prodrug of R406) and Entospletinib.
Table 3: Comparative Overview of SYK Inhibitors
| Feature | This compound | Fostamatinib (R406) | Entospletinib |
| SYK IC50 | 9.5 nM[1][2] | Competitive inhibitor (IC50 not consistently reported) | Selective SYK inhibitor |
| Key Affected Cells | B-cells, Macrophages, Basophils[1][2][5] | B-cells, Macrophages, Mast cells, Neutrophils | B-cells, Macrophages, Neutrophils |
| Selectivity | Highly selective[1] | Also inhibits FLT3, Lck, JAK1, JAK3 | Highly selective |
| Clinical Development | Autoimmune diseases (e.g., Lupus, Rheumatoid Arthritis)[5] | Approved for chronic immune thrombocytopenia (ITP) | Hematological malignancies |
| Dosing Regimen | Once-daily | Twice-daily | Twice-daily |
Analysis: Lanraplenib was developed as a second-generation SYK inhibitor with an improved pharmacokinetic profile suitable for once-daily dosing, a potential advantage over Fostamatinib and Entospletinib.[5] While all three potently inhibit SYK-mediated signaling, their selectivity profiles and primary clinical development paths differ, reflecting nuanced differences in their overall biological effects.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in the key experiments cited.
B-Cell Activation and Proliferation Assays
-
Objective: To determine the effect of Lanraplenib on B-cell activation and proliferation following BCR stimulation.
-
Methodology:
-
Cell Culture: Human B-cells (either primary isolates or cell lines like Ramos) are cultured in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulation: B-cells are stimulated with anti-IgM and/or anti-CD40 antibodies to cross-link the BCR and co-stimulatory molecules.
-
Readout:
-
Activation: After a shorter incubation (e.g., 18-24 hours), the expression of activation markers such as CD69 and CD86 is measured by flow cytometry.
-
Proliferation: After a longer incubation (e.g., 72 hours), cell proliferation is assessed using assays such as MTS or by measuring the incorporation of tritiated thymidine or BrdU.
-
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves.
-
Macrophage Cytokine Release Assay
-
Objective: To assess the impact of Lanraplenib on the release of pro-inflammatory cytokines from macrophages.
-
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured under conditions that promote differentiation into macrophages.
-
Compound Incubation: Differentiated macrophages are pre-treated with a range of Lanraplenib concentrations.
-
Stimulation: The cells are stimulated with immune complexes (e.g., aggregated IgG) to activate Fcγ receptors.
-
Readout: After an appropriate incubation period (e.g., 24 hours), the concentration of cytokines such as TNFα, IL-1β, and IL-6 in the culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays.
-
Data Analysis: EC50 values for the inhibition of cytokine release are determined.
-
Caption: A generalized experimental workflow for assessing Lanraplenib's in vitro efficacy.
Conclusion
This compound is a highly selective, once-daily SYK inhibitor that demonstrates potent inhibitory effects on B-cells and macrophages, key players in many autoimmune diseases. Its comparatively weaker effect on T-cells suggests a favorable safety profile with a reduced risk of broad immunosuppression. The data presented in this guide underscores the therapeutic potential of Lanraplenib and provides a framework for its comparison with other SYK inhibitors, aiding researchers and drug developers in the ongoing evaluation of this promising compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating Lanraplenib Succinate's On-Target Efficacy: A Comparative Guide Using SYK Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of Lanraplenib Succinate, a selective Spleen Tyrosine Kinase (SYK) inhibitor, utilizing knockout cell lines. By objectively comparing its performance with other SYK inhibitors and presenting supporting experimental data, this document serves as a comprehensive resource for researchers investigating SYK-mediated signaling pathways and developing novel therapeutics for autoimmune and inflammatory diseases.
Introduction to this compound and SYK Inhibition
This compound (also known as GS-9876) is a potent and highly selective, orally available small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3] SYK is a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells, macrophages, mast cells, and neutrophils.[1][4] Upon activation of immunoreceptors such as the B cell receptor (BCR) and Fc receptors (FcR), SYK initiates a signaling cascade that leads to cellular activation, proliferation, and the production of inflammatory mediators.[1][4] Consequently, inhibiting SYK is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[1][4] Lanraplenib has demonstrated inhibition of SYK with an IC50 of 9.5 nM.[3]
The validation of a drug's mechanism of action is a critical step in its development. The use of knockout cell lines, where the target protein is absent, provides the most definitive evidence of on-target activity. This guide outlines the experimental approach to validate that the cellular effects of this compound are indeed mediated through the inhibition of SYK.
Comparative Analysis of this compound and Other SYK Inhibitors
Lanraplenib is a second-generation SYK inhibitor, developed to improve upon earlier compounds like Fostamatinib and Entospletinib.[1][2] The following tables summarize the available quantitative data for Lanraplenib and provide a comparison with other notable SYK inhibitors.
Table 1: In Vitro Potency of this compound
| Cell Type | Assay | Parameter | This compound (GS-9876) | Reference |
| Human B cells | anti-IgM stimulated phosphorylation of downstream effectors (AKT, BLNK, BTK, ERK, MEK, PKCδ) | EC50 | 24-51 nM | [3] |
| Human B cells | anti-IgM mediated CD69 expression | EC50 | 112 ± 10 nM | [3] |
| Human B cells | anti-IgM mediated CD86 expression | EC50 | 164 ± 15 nM | [3] |
| Human B cells | anti-IgM/anti-CD40 co-stimulated proliferation | EC50 | 108 ± 55 nM | [3] |
| Human macrophages | IC-stimulated TNFα release | EC50 | 121 ± 77 nM | [3] |
| Human macrophages | IC-stimulated IL-1β release | EC50 | 9 ± 17 nM | [3] |
Table 2: Comparative Efficacy of SYK Inhibitors in Ex Vivo Acute Myeloid Leukemia (AML) Models
| Compound | Cell Viability Assay | Key Findings | Reference |
| Lanraplenib (LANRA) | 6-day treatment of peripheral blood-derived blasts from 15 AML patients | Comparable effects on viability to Entospletinib. In 11 of 15 models, IC50 values were within 2-fold of each other. | [5][6] |
| Entospletinib (ENTO) | 6-day treatment of peripheral blood-derived blasts from 15 AML patients | Slightly lower IC50 value than Lanraplenib in FLT3-mutated models, possibly due to off-target FLT3 inhibitory activity. | [5][6] |
| Lanraplenib (LANRA) | 9-day treatment of bone marrow-derived blasts from 29 AML patients | Comparable effects on cell viability to Entospletinib with no significant differences across various mutational backgrounds. | [5][6] |
| Entospletinib (ENTO) | 9-day treatment of bone marrow-derived blasts from 29 AML patients | Comparable effects on cell viability to Lanraplenib. | [5][6] |
Validating Mechanism of Action Using SYK Knockout Cell Lines: A Proposed Experimental Workflow
The definitive validation of Lanraplenib's mechanism of action involves comparing its effects on wild-type cells with those on cells lacking SYK. The following workflow outlines this process.
Caption: Proposed workflow for validating Lanraplenib's mechanism of action.
Experimental Protocols
Generation of SYK Knockout Cell Lines via CRISPR/Cas9
This protocol provides a general framework for creating SYK knockout cell lines. Optimization for specific cell lines is recommended.
-
Guide RNA (gRNA) Design and Synthesis:
-
Design gRNAs targeting a conserved exon of the SYK gene using a publicly available tool (e.g., CHOPCHOP, Synthego Design Tool).
-
Select at least two gRNAs with high on-target and low off-target scores.
-
Synthesize or purchase the selected gRNAs.
-
-
Cas9 and gRNA Delivery:
-
Co-transfect the target cells with a plasmid encoding Cas9 nuclease and the synthesized gRNAs. Alternatively, deliver Cas9 protein and gRNAs as a ribonucleoprotein (RNP) complex.
-
Use a suitable transfection reagent (e.g., Lipofectamine) or electroporation, optimizing conditions for the specific cell line.
-
-
Selection of Edited Cells:
-
If the Cas9 plasmid contains a selection marker (e.g., puromycin resistance), apply the selection agent 24-48 hours post-transfection to enrich for edited cells.
-
-
Single-Cell Cloning:
-
Isolate single cells from the enriched population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expand the single-cell clones to establish clonal populations.
-
-
Verification of SYK Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the clonal populations. Amplify the targeted region of the SYK gene by PCR and sequence the amplicons to identify insertions or deletions (indels) that result in a frameshift mutation and a premature stop codon.
-
Western Blot: Prepare protein lysates from the clonal populations and perform a Western blot using an antibody specific for SYK to confirm the absence of the SYK protein.
-
In Vitro Cellular Assays
The following assays can be performed on both wild-type and SYK knockout cell lines treated with a dose range of this compound.
-
Western Blot for Phosphorylated Downstream Targets:
-
Culture wild-type and SYK knockout cells to 80% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B cells, immune complexes for macrophages) for a short duration (5-15 minutes).
-
Lyse the cells and collect protein extracts.
-
Perform Western blotting using antibodies against phosphorylated and total forms of downstream signaling proteins such as AKT, BLNK, BTK, ERK, MEK, and PLCγ2.
-
-
Cytokine Release Assay (ELISA):
-
Plate wild-type and SYK knockout macrophages in a 96-well plate.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with immune complexes for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines such as TNFα and IL-1β using commercially available ELISA kits.
-
-
Cell Proliferation/Viability Assay:
-
Seed wild-type and SYK knockout B cells in a 96-well plate.
-
Treat with a range of this compound concentrations.
-
Co-stimulate with anti-IgM and anti-CD40 antibodies for 48-72 hours.
-
Assess cell proliferation or viability using a standard method such as MTS or CellTiter-Glo assay.
-
SYK Signaling Pathway
The following diagram illustrates the central role of SYK in immunoreceptor signaling, the pathway targeted by this compound.
Caption: Simplified SYK signaling pathway in immune cells.
Conclusion
The use of SYK knockout cell lines provides the gold standard for validating the on-target mechanism of action of this compound. By demonstrating that the inhibitory effects of Lanraplenib on downstream signaling and cellular functions are absent in cells lacking SYK, researchers can definitively conclude that its therapeutic efficacy is mediated through the targeted inhibition of this critical kinase. The experimental framework and comparative data presented in this guide offer a robust approach for the continued investigation and development of this compound and other selective SYK inhibitors.
References
- 1. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Anti-inflammatory Effects of Lanraplenib Succinate Against Dexamethasone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory and autoimmune diseases. The development of novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a key objective in drug discovery. This guide provides a comparative analysis of two anti-inflammatory compounds: Lanraplenib Succinate, a selective Spleen Tyrosine Kinase (SYK) inhibitor, and dexamethasone, a well-established corticosteroid. This comparison aims to provide researchers with a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols to facilitate further investigation.
Mechanism of Action
The anti-inflammatory effects of this compound and dexamethasone are mediated through distinct signaling pathways.
This compound: As a selective inhibitor of Spleen Tyrosine Kinase (SYK), Lanraplenib targets a key enzyme in the signaling cascade of various immune receptors, including B-cell receptors (BCRs) and Fc receptors. By inhibiting SYK, Lanraplenib disrupts downstream signaling events that are crucial for the activation of immune cells such as B-cells and macrophages, leading to a reduction in the production of pro-inflammatory mediators.
Dexamethasone: Dexamethasone, a synthetic glucocorticoid, exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression. Dexamethasone upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, thereby suppressing the inflammatory response.
Caption: Comparative Signaling Pathways of this compound and Dexamethasone.
Comparative Anti-inflammatory Efficacy
While direct head-to-head comparative studies are limited, the following table summarizes the available quantitative data on the inhibitory effects of this compound and dexamethasone on key pro-inflammatory cytokines. It is important to note that the experimental conditions for generating these data may vary across different studies.
| Compound | Target Cytokine | Cell Type | Stimulant | IC50 / EC50 (nM) | Reference |
| This compound | TNF-α | Human Macrophages | Immune Complex | 121 ± 77 | |
| IL-1β | Human Macrophages | Immune Complex | 9 ± 17 | ||
| IL-6 | Human Macrophages | Immune Complex | 700 | ||
| Dexamethasone | TNF-α | Human Retinal Pericytes | TNF-α | 2 - 1000 | |
| IL-6 | Human Mononuclear Cells | LPS | 10 - 1000 | ||
| IL-1β | Human Retinal Pericytes | IL-1β | 2 - 1000 |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on the specific experimental conditions, including cell type, stimulant concentration, and incubation time. The data presented here should be considered as a general guide.
Experimental Protocols for In Vitro Anti-inflammatory Assessment
To facilitate a direct comparison of the anti-inflammatory effects of this compound and dexamethasone, the following detailed experimental protocol for a Lipopolysaccharide (LPS)-induced cytokine release assay in macrophages is provided.
Objective:
To determine and compare the dose-dependent inhibitory effect of this compound and dexamethasone on the production of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) by LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Experimental Workflow:
Caption: Workflow for In Vitro Anti-inflammatory Assay.
Detailed Procedure:
-
Cell Seeding: Seed macrophage cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
Compound Preparation: Prepare stock solutions of this compound and dexamethasone in a suitable solvent (e.g., DMSO). Prepare serial dilutions of each compound in complete culture medium to achieve the desired final concentrations.
-
Pre-treatment: Carefully remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or dexamethasone. Include a vehicle control (medium with the same concentration of solvent used for the compounds). Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL (or an optimized concentration for the specific cell line). Include a negative control group with cells that are not stimulated with LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) and carefully collect the supernatant for cytokine analysis. Store the supernatant at -80°C until use.
-
Cytokine Measurement: Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: To assess the potential cytotoxicity of the compounds, perform a cell viability assay (e.g., MTT) on the remaining cells in the plate according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control. Plot the dose-response curves and determine the IC50 values for each compound against each cytokine.
Summary of Comparative Efficacy
The following diagram provides a logical summary of the comparative anti-inflammatory mechanisms and potential therapeutic applications.
Caption: Logical Flow of Anti-inflammatory Action and Application.
Conclusion
This compound and dexamethasone represent two distinct approaches to the pharmacological management of inflammation. This compound offers a targeted approach by inhibiting SYK, a key signaling molecule in immune cells, suggesting its potential as a more specific immunomodulator, particularly in autoimmune diseases. Dexamethasone, on the other hand, provides broad-spectrum anti-inflammatory and immunosuppressive effects through the modulation of gene expression, making it a potent therapeutic for a wide range of inflammatory conditions.
The provided experimental protocol offers a standardized method for a direct, head-to-head comparison of these and other anti-inflammatory compounds. Such comparative studies are essential for elucidating the relative potency and potential therapeutic advantages of novel anti-inflammatory agents, ultimately guiding the development of more effective and safer treatments for inflammatory diseases. Further research, including in vivo studies, is necessary to fully delineate the comparative efficacy and safety profiles of this compound and dexamethasone.
Reproducibility of preclinical findings with Lanraplenib Succinate in different laboratories
An Examination of the Preclinical Data and a Call for Independent Validation
Introduction
Lanraplenib (formerly GS-9876), developed by Gilead Sciences, is a selective, orally bioavailable inhibitor of spleen tyrosine kinase (SYK).[1][2] SYK is a crucial mediator of signaling pathways in various immune cells, including B cells and macrophages, making it an attractive therapeutic target for a range of autoimmune and inflammatory diseases.[2] Preclinical studies have been instrumental in characterizing the mechanism of action and therapeutic potential of Lanraplenib.
This guide aims to provide a comprehensive overview of the key preclinical findings for Lanraplenib Succinate, with a focus on data that would be pertinent for assessing reproducibility across different laboratories. However, a thorough review of the publicly available scientific literature reveals that the vast majority of preclinical data on Lanraplenib has been published by researchers at Gilead Sciences. While this is a standard practice in drug development, it presents a challenge in assessing the inter-laboratory reproducibility of these findings, as independent validation studies are not yet widely available.
Therefore, this guide will serve as a baseline for reproducibility. It will objectively present the key preclinical data from the originating laboratories, detail the experimental protocols used to generate this data, and provide visualizations of the targeted signaling pathways and experimental workflows. This information is intended to be a resource for researchers who may wish to conduct independent validation studies, a critical step in the scientific process that builds confidence in a compound's therapeutic potential.
Data Presentation
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of Lanraplenib. These values have been extracted from publications by Gilead Sciences and their collaborators.
Table 1: In Vitro Activity of Lanraplenib
| Assay Type | Cell Type / System | Stimulus | Measured Effect | IC50 / EC50 (nM) | Reference |
| Enzymatic Assay | Recombinant Human SYK | - | Direct inhibition of kinase activity | 9.5 | [3] |
| Cell-Based Assays | |||||
| B Cell Signaling | Human B cells | Anti-IgM | Phosphorylation of AKT, BLNK, BTK, ERK, MEK, PKCδ | 24 - 51 | [3] |
| Primary human B cells (Healthy Donors) | BCR engagement | CD69 expression | 298 | ||
| Primary human B cells (SLE Patients) | BCR engagement | CD69 expression | 340 | ||
| Human B cells | Anti-IgM | CD69 expression | 112 ± 10 | [3] | |
| Human B cells | Anti-IgM | CD86 expression | 164 ± 15 | [3] | |
| Human B cells | Anti-IgM / Anti-CD40 | B cell proliferation | 108 ± 55 | [3] | |
| Macrophage Activity | Human macrophages | Immune Complex (IC) | TNFα release | 121 ± 77 | [3] |
| Human macrophages | Immune Complex (IC) | IL-1β release | 9 ± 17 | [3] | |
| Platelet Function | Human Platelets | Glycoprotein VI (GPVI) | Inhibition of SYK activity | Not specified | [3] |
Table 2: In Vivo Efficacy of Lanraplenib in a Murine Model of Lupus
| Animal Model | Treatment | Key Outcome Measures | Result | Reference |
| NZB/W F1 mice (model of Systemic Lupus Erythematosus) | Lanraplenib | Overall survival | Increased survival | |
| Proteinuria | Prevention of development | |||
| Blood Urea Nitrogen | Reduced concentrations | |||
| Kidney morphology (glomerular diameter, protein casts, inflammation, vasculitis, crescents) | Significantly preserved | |||
| Glomerular IgG deposition | Reduced | |||
| Serum proinflammatory cytokines (MCP-1, MIP-1α, TNF-α) | Reduced concentrations | |||
| Splenic B cell maturation | Blocked disease-driven maturation | |||
| Splenic T cell memory maturation | Blocked disease-driven maturation |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of key experimental protocols as described in the cited literature.
SYK Enzymatic Assay
-
Objective: To determine the direct inhibitory effect of Lanraplenib on SYK kinase activity.
-
Methodology: A standard in vitro kinase assay was likely performed using recombinant human SYK enzyme. The assay would typically involve incubating the enzyme with a specific substrate (e.g., a peptide) and ATP in the presence of varying concentrations of Lanraplenib. The phosphorylation of the substrate would be measured, often through the incorporation of radiolabeled phosphate from [γ-³²P]ATP or by using phosphorylation-specific antibodies in an ELISA-based format. The IC50 value is then calculated as the concentration of Lanraplenib that inhibits 50% of the SYK enzymatic activity.
B Cell Activation and Proliferation Assays
-
Objective: To assess the effect of Lanraplenib on B cell function.
-
Cell Isolation: Primary human B cells were isolated from the blood of healthy donors or patients with Systemic Lupus Erythematosus (SLE).
-
Activation: B cells were stimulated with anti-IgM antibodies to cross-link the B cell receptor (BCR), mimicking antigen binding.[3] For proliferation assays, a co-stimulus such as anti-CD40 was also used.[3]
-
Endpoint Measurement:
-
Activation Markers: The expression of cell surface activation markers, such as CD69 and CD86, was measured by flow cytometry after a period of stimulation in the presence of varying concentrations of Lanraplenib.[3]
-
Proliferation: B cell proliferation was assessed, likely by measuring the incorporation of ³H-thymidine or using a dye dilution assay (e.g., CFSE) followed by flow cytometry.
-
-
Data Analysis: EC50 values were determined by plotting the dose-response curve of Lanraplenib concentration versus the inhibition of the measured endpoint.
Macrophage Cytokine Release Assay
-
Objective: To evaluate the impact of Lanraplenib on pro-inflammatory cytokine production by macrophages.
-
Cell Culture: Human macrophages were used. These could be primary monocyte-derived macrophages or a macrophage-like cell line.
-
Stimulation: The cells were stimulated with immune complexes (ICs) to activate Fcγ receptors, a key SYK-dependent signaling pathway in macrophages.[3]
-
Endpoint Measurement: The concentrations of pro-inflammatory cytokines, such as TNFα and IL-1β, in the cell culture supernatant were measured using ELISA or a multiplex bead-based immunoassay.[3]
-
Data Analysis: EC50 values were calculated from the dose-response curves.
In Vivo Murine Lupus Model
-
Objective: To determine the therapeutic efficacy of Lanraplenib in a preclinical model of autoimmune disease.
-
Animal Model: The New Zealand Black/White (NZB/W) F1 hybrid mouse model was used, which spontaneously develops an autoimmune disease that closely resembles human SLE and lupus nephritis.
-
Treatment: Mice were treated with Lanraplenib, a vehicle control, or a positive control such as cyclophosphamide.
-
Efficacy Parameters:
-
Survival: The overall survival of the mice in each treatment group was monitored over time.
-
Kidney Function: Proteinuria (protein in the urine) and blood urea nitrogen (BUN) levels were measured as indicators of kidney damage.
-
Histopathology: At the end of the study, kidneys were collected, sectioned, and stained (e.g., with H&E and PAS) to assess various features of lupus nephritis, including glomerulopathy, inflammation, and immune complex deposition (IgG).
-
Immunophenotyping: Splenocytes were analyzed by flow cytometry to assess the maturation status of B and T cell populations.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines were measured.
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the central role of SYK in B cell receptor (BCR) signaling and the point of inhibition by Lanraplenib.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Lanraplenib Succinate: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Lanraplenib Succinate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, drawing from general principles of hazardous pharmaceutical waste management.
This compound is an investigational drug, and as with many such compounds, specific disposal instructions from the manufacturer may not be widely available. However, safety data sheets and regulatory guidelines for pharmaceutical waste provide a clear framework for its responsible disposal. According to available safety information, this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste to prevent environmental contamination and potential harm to human health.
Core Principles of Disposal
The disposal of this compound, like other investigational drugs, is governed by regulations from bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3][4]. These regulations mandate that hazardous pharmaceutical waste be handled and disposed of in a manner that minimizes risk.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This process is designed to be straightforward and to mitigate risks effectively.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles with side-shields, protective gloves, and impervious clothing[1].
-
Segregation of Waste: Do not mix this compound waste with general laboratory trash. All materials contaminated with the compound, including empty or partially used vials, syringes, and contaminated labware, must be segregated as hazardous pharmaceutical waste[5][6].
-
Containerization:
-
Place all solid and liquid waste containing this compound into a designated, compatible, and clearly labeled hazardous waste container[5].
-
The container should be robust, leak-proof, and have a secure lid. For sharps like needles and syringes, use a designated sharps container that is also labeled as hazardous pharmaceutical waste.
-
Original containers (vials, bottles) can be placed directly into the hazardous waste container without being emptied[5].
-
-
Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste"[5].
-
The label should also include the full chemical name "this compound," the concentration (if known), and the date the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5].
-
This area should be secure, away from general traffic, and clearly marked.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[5][7].
-
The primary method for the final disposal of hazardous pharmaceutical waste is incineration at an EPA-permitted facility[3][6]. This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.
-
Never dispose of this compound by flushing it down the drain or placing it in the regular trash, as this can lead to environmental contamination[1][8].
-
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not publicly available, the following table summarizes general storage and safety information.
| Parameter | Value/Instruction | Source |
| Storage Temperature (Powder) | -20°C | [1] |
| Storage Temperature (in Solvent) | -80°C | [1] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
This compound Disposal Workflow
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
- 1. This compound|1800047-00-0|MSDS [dcchemicals.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. dtsc.ca.gov [dtsc.ca.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Lanraplenib Succinate
Essential safety protocols and logistical plans have been developed to ensure the secure handling and disposal of Lanraplenib Succinate, a potent SYK inhibitor utilized in inflammatory disease research. This guide provides immediate, procedural steps for laboratory professionals, outlining the necessary personal protective equipment (PPE), emergency measures, and proper disposal methods to mitigate risks and ensure a safe research environment.
This compound is classified as harmful if swallowed and presents a significant hazard to aquatic life with long-lasting effects.[1] Therefore, strict adherence to the following safety protocols is imperative for all personnel involved in its handling.
Personal Protective Equipment (PPE)
To prevent accidental exposure through inhalation, ingestion, or skin contact, the following personal protective equipment is mandatory when handling this compound.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant. |
| Body Protection | Impervious Clothing | To protect skin from contact. |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas or with exhaust ventilation. |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is critical to maintaining a safe laboratory environment.
Handling and Storage:
-
Avoid the formation of dust and aerosols.[1]
-
Work in a well-ventilated area, preferably with appropriate exhaust ventilation.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled.[1]
-
Wash hands and skin thoroughly after handling.[1]
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Accidental Release Measures:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[1]
-
Wear full personal protective equipment during cleanup.[1]
-
For liquid spills, absorb with a finely-powdered, liquid-binding material such as diatomite.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Prevent the substance from entering drains or water courses.[1]
Disposal:
-
Dispose of this compound and any contaminated materials at an approved waste disposal plant.[1]
-
Collect any spillage to prevent environmental release.[1]
Emergency First Aid Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1] |
This compound Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
